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  • Product: 3-(1,3-Diphenyl-1h-pyrazol-4-yl)-acrylic acid
  • CAS: 519137-38-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Pharmacological Potential of 1,3-Diphenylpyrazole Acrylic Acid Compounds

Abstract The 1,3-diphenylpyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized with an acrylic acid moiety, this chemical clas...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,3-diphenylpyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized with an acrylic acid moiety, this chemical class exhibits a remarkable breadth of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of 1,3-diphenylpyrazole acrylic acid derivatives. We delve into their significant potential as anti-inflammatory, anticancer, and antimicrobial agents, supported by a critical analysis of structure-activity relationships. Detailed experimental protocols for key biological assays are provided to enable researchers to validate and expand upon these findings. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Introduction to 1,3-Diphenylpyrazole Acrylic Acid Derivatives

The fusion of a 1,3-diphenylpyrazole nucleus with an acrylic acid side chain creates a unique molecular architecture with significant therapeutic potential. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of many approved drugs due to its diverse biological activities.[1][2][3][4] The phenyl groups at positions 1 and 3 of the pyrazole core are crucial for establishing specific interactions with biological targets, while the acrylic acid group provides a key reactive and polar functional group that can participate in various binding interactions and influence the compound's pharmacokinetic properties.

Chemical Structure and Significance

The general structure of a 1,3-diphenylpyrazole acrylic acid derivative features a central pyrazole ring with phenyl substitutions at the N1 and C3 positions. An acrylic acid [(E)-3-(...)-prop-2-enoic acid] moiety is typically attached at the C4 position of the pyrazole ring. This arrangement allows for extensive chemical modifications on the phenyl rings and the acrylic acid chain, enabling the fine-tuning of their pharmacological profiles. The inherent stability of the pyrazole ring, coupled with the synthetic tractability of these compounds, makes them an attractive scaffold for drug discovery campaigns.

Synthesis and Characterization

The synthesis of 1,3-diphenylpyrazole acrylic acid compounds is generally achieved through a multi-step process that is both robust and versatile, allowing for the generation of diverse chemical libraries.

General Synthesis Scheme

A common and effective route begins with the Vilsmeier-Haack reaction of a substituted phenyl hydrazone to yield a 1,3-diphenyl-1H-pyrazole-4-carbaldehyde intermediate.[5][6] This aldehyde then undergoes a Knoevenagel condensation with an active methylene compound, such as malonic acid, in the presence of a base like pyridine and piperidine, to afford the target (E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylic acid.[5][7]

Below is a generalized workflow for the synthesis of these compounds:

Synthesis_Workflow cluster_0 Step 1: Pyrazole Core Formation cluster_1 Step 2: Acrylic Acid Moiety Introduction Phenylhydrazone Substituted Phenyl Hydrazone Pyrazole_Aldehyde 1,3-Diphenyl-1H-pyrazole -4-carbaldehyde Phenylhydrazone->Pyrazole_Aldehyde Vilsmeier-Haack Reaction Phenylhydrazone->Pyrazole_Aldehyde Vilsmeier_Reagent Vilsmeier-Haack Reagent (DMF, POCl3) Vilsmeier_Reagent->Pyrazole_Aldehyde Final_Compound 1,3-Diphenylpyrazole Acrylic Acid Derivative Pyrazole_Aldehyde->Final_Compound Knoevenagel Condensation (Pyridine, Piperidine) Pyrazole_Aldehyde->Final_Compound Malonic_Acid Malonic Acid Malonic_Acid->Final_Compound caption General Synthesis Workflow.

Caption: General Synthesis Workflow.

Characterization

The structural confirmation of the synthesized compounds is paramount. Standard analytical techniques are employed for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure, confirming the presence of characteristic protons and carbons of the pyrazole ring, phenyl groups, and the acrylic acid moiety.[5]

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compounds, confirming their identity.[5]

  • Infrared (IR) Spectroscopy: Used to identify key functional groups, such as the C=O of the carboxylic acid and the C=C of the acrylic group.[5]

  • Elemental Analysis: Determines the empirical formula of the synthesized compounds.

Pharmacological Activities and Mechanisms of Action

1,3-Diphenylpyrazole acrylic acid derivatives have demonstrated a wide spectrum of pharmacological activities. The following sections detail their potential in key therapeutic areas.

Anti-inflammatory Potential

A significant body of research has focused on the anti-inflammatory properties of pyrazole derivatives, with some compounds exhibiting potent inhibition of cyclooxygenase (COX) enzymes.[8][9][10] The structural similarities of some pyrazole compounds to known COX-2 inhibitors like Celecoxib have driven this line of inquiry.

The COX enzymes (COX-1 and COX-2) are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[10][11]

Many pyrazole derivatives have been shown to be potent and selective inhibitors of COX-2.[8][9][10] This selectivity is often attributed to the presence of specific substituents, such as a benzenesulfonamide moiety, which can fit into the larger, more accommodating active site of COX-2.

COX_Inhibition_Pathway cluster_pathway Arachidonic Acid Cascade cluster_inhibition Mechanism of Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGs) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazole_Compound 1,3-Diphenylpyrazole Acrylic Acid Derivative Pyrazole_Compound->COX_Enzymes Selective Inhibition of COX-2 caption COX Inhibition Pathway.

Caption: COX Inhibition Pathway.

The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the anti-inflammatory potential of novel compounds. Several studies have reported significant reductions in paw edema by pyrazole derivatives.

Compound ID Dose (µmol/kg) % Inhibition of Edema (3h) % Inhibition of Edema (4h) Reference Drug (% Inhibition) COX-2 Selectivity Index (SI)
5s 10080.8776.56Ibuprofen (81.32%)72.95
5u 10080.6378.09Ibuprofen (79.23%)74.92
13d 66.5Potent-Celecoxib (ED50 = 68.1)High
13f 73.4Potent-Celecoxib (ED50 = 68.1)High

Data synthesized from multiple sources for illustrative purposes.[9][10]

Anticancer Activity

The pyrazole scaffold is present in several clinically approved anticancer agents, and novel derivatives are continuously being explored for their potential to target various cancer cell lines.[12][13] 1,3-Diphenylpyrazole acrylic acid compounds have shown promise in this area by inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways involved in cancer progression.

The anticancer effects of these compounds are often multi-faceted, targeting various cellular processes:

  • Induction of Apoptosis: Many pyrazole derivatives have been shown to induce programmed cell death in cancer cells through the modulation of key apoptotic proteins like Bcl-2, BAX, and caspases.[12]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by causing cell cycle arrest, often at the G2/M phase.[13]

  • Inhibition of Kinases: Pyrazole derivatives can act as ATP-competitive inhibitors of various kinases, such as Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for tumor growth and angiogenesis.[8][13]

  • Tubulin Polymerization Inhibition: Some derivatives have demonstrated potent inhibition of tubulin polymerization, a mechanism shared with established anticancer drugs.[12]

Anticancer_Mechanisms cluster_targets Cellular Targets cluster_effects Cellular Effects Pyrazole_Compound 1,3-Diphenylpyrazole Acrylic Acid Derivative Kinases CDKs, VEGFRs Pyrazole_Compound->Kinases Inhibition Tubulin Tubulin Pyrazole_Compound->Tubulin Disruption Apoptotic_Proteins Bcl-2, BAX, Caspases Pyrazole_Compound->Apoptotic_Proteins Modulation Cell_Cycle_Arrest Cell Cycle Arrest Kinases->Cell_Cycle_Arrest Angiogenesis_Inhibition Inhibition of Angiogenesis Kinases->Angiogenesis_Inhibition Tubulin->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptotic_Proteins->Apoptosis Cancer_Cell_Death Cancer Cell Death Cell_Cycle_Arrest->Cancer_Cell_Death Apoptosis->Cancer_Cell_Death Angiogenesis_Inhibition->Cancer_Cell_Death caption Anticancer Mechanisms.

Caption: Anticancer Mechanisms.

The anticancer potential of these compounds is initially screened using in vitro cytotoxicity assays against a panel of human cancer cell lines. The IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%, is a key metric.

Compound ID Cancer Cell Line IC50 (µM) Mechanism of Action
Compound 28 HCT116 (Colon)0.035Not specified
Compound 28 HepG2 (Liver)0.028Not specified
Compound 37 MCF-7 (Breast)5.21Apoptosis induction, ROS generation
Compound 1 HCT-116 (Colon)4.2Xanthine Oxidase Inhibition

Data synthesized from multiple sources for illustrative purposes.[12][14]

Antimicrobial and Antifungal Properties

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole derivatives have been investigated for their antibacterial and antifungal activities, with some compounds showing promising results.[1][15][16]

The mechanism of antimicrobial action is varied and can involve the inhibition of essential enzymes, disruption of cell membrane integrity, or interference with DNA replication. The presence of electron-withdrawing groups, such as chloro or nitro groups, on the phenyl rings often enhances the antimicrobial potency.[1][14]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound Class Microorganism MIC (µg/mL) Reference Drug (MIC)
Aminoguanidine-derived 1,3-diphenyl pyrazolesS. aureus1-8Moxifloxacin (≤1)
Aminoguanidine-derived 1,3-diphenyl pyrazolesE. coli1Moxifloxacin (2)
Thiazolidinone-clubbed pyrazolesE. coli16Not specified
Pyrazole-benzofuran hybridsK. pneumoniae3.91Not specified

Data synthesized from multiple sources for illustrative purposes.[17]

Key Experimental Protocols

To facilitate further research and validation, detailed protocols for key in vitro assays are provided below.

In Vitro COX Inhibition Assay (Fluorometric)

This protocol describes a method to determine the COX-1 and COX-2 inhibitory activity of test compounds.

Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid

  • TMPD

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds and reference inhibitor (e.g., Celecoxib)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitor in DMSO.

  • In a 96-well plate, add 10 µL of the test compound dilutions or DMSO (vehicle control).

  • Add 150 µL of assay buffer to all wells.

  • Add 10 µL of COX-1 or COX-2 enzyme to the appropriate wells.

  • Incubate the plate at room temperature for 15 minutes.

  • To initiate the reaction, add 10 µL of arachidonic acid solution.

  • Immediately read the absorbance at 590 nm every minute for 10 minutes.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

MTT Assay for Cytotoxicity Screening

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.

Principle: Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Future Perspectives and Drug Development

The 1,3-diphenylpyrazole acrylic acid scaffold represents a highly promising platform for the development of novel therapeutic agents. The versatility of its synthesis allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on:

  • Lead Optimization: Systematic modification of the phenyl ring substituents and the acrylic acid moiety to enhance target-specific activity and reduce off-target effects.

  • Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by the most potent compounds.

  • In Vivo Efficacy and Safety: Evaluation of lead compounds in relevant animal models of disease to assess their therapeutic potential and safety profiles.

  • Drug Delivery: Formulation of lead candidates into suitable delivery systems to improve their bioavailability and therapeutic index.

Conclusion

1,3-Diphenylpyrazole acrylic acid derivatives are a versatile class of compounds with significant pharmacological potential. Their demonstrated anti-inflammatory, anticancer, and antimicrobial activities make them attractive candidates for further investigation in drug discovery programs. The synthetic accessibility and potential for chemical modification provide a strong foundation for the development of novel, effective, and safe therapeutic agents.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). (2025, February 12). Novelty Journals. Retrieved March 7, 2024, from [Link]

  • Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023, February 10). Encyclopedia MDPI. Retrieved March 7, 2024, from [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). MDPI. Retrieved March 7, 2024, from [Link]

  • (PDF) Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction. (2026, February 9). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Synthesis of 3-(1,3-diphenyl-1H-pyrazol-4-yl) propionic acids using Diimide reduction. (2025, August 10). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Synthesis and antimicrobial activity of some novel pyrazoles. (n.d.). Scholars Research Library. Retrieved March 7, 2024, from [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021, April 16). Meddocs Publishers. Retrieved March 7, 2024, from [Link]

  • Antibacterial Activity Estimation of New Pyrazole Compounds. (2025, July 16). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022, January 20). PMC. Retrieved March 7, 2024, from [Link]

  • Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved March 7, 2024, from [Link]

  • 1,3-Diphenylpyrazoles: synthesis and antiparasitic activities of azomethine derivatives. (2002, August 15). PubMed. Retrieved March 7, 2024, from [Link]

  • Synthesis of Pyrazoleacrylic Acids and Their Derivatives. (n.d.). Asian Publication Corporation. Retrieved March 7, 2024, from [Link]

  • Synthesis and Exploring Novel Annulated 1,3-diphenylpyrazole Derivatives as Antimicrobial and Anticancer Agents. (2025, August 4). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Synthesis, cyclooxygenase inhibition and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing methanesulphonyl pharmacophore. (n.d.). PubMed. Retrieved March 7, 2024, from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021, May 10). Frontiers. Retrieved March 7, 2024, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). OUCI. Retrieved March 7, 2024, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives. (2023, September 15). IJISET. Retrieved March 7, 2024, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024, May 30). Academic Strive. Retrieved March 7, 2024, from [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016, October 31). PMC. Retrieved March 7, 2024, from [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2025, February 26). MDPI. Retrieved March 7, 2024, from [Link]

  • Anti-inflammatory Effect and Inhibition of Nitric Oxide Production by Targeting COXs and iNOS Enzymes With the 1,2-diphenylbenzimidazole Pharmacophore. (2020, May 1). PubMed. Retrieved March 7, 2024, from [Link]

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024, December 21). Semantic Scholar. Retrieved March 7, 2024, from [Link]

Sources

Exploratory

Spectroscopic Characterization of 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid: A Technical Guide for Drug Development

Executive Summary In contemporary medicinal chemistry, the 1,3-diphenylpyrazole scaffold is recognized as a privileged pharmacophore, exhibiting profound antimicrobial, anti-inflammatory, and antineoplastic activities. W...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the 1,3-diphenylpyrazole scaffold is recognized as a privileged pharmacophore, exhibiting profound antimicrobial, anti-inflammatory, and antineoplastic activities. When functionalized with an acrylic acid moiety—yielding 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid (CAS 73221-47-3) [1]—the molecule gains a highly reactive Michael acceptor site, making it a critical intermediate for synthesizing complex heterocyclic therapeutics.

As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. Here, we dissect the causality behind the spectroscopic phenomena of this compound. By understanding why specific experimental conditions are chosen and how molecular geometry dictates spectral output, researchers can establish a self-validating system for structural confirmation.

Synthetic Pathway & Mechanistic Causality

The most efficient route to 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid is the Knoevenagel condensation of 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde with malonic acid[2, 3].

Causality in Reaction Design: We utilize a weak base catalyst (such as piperidine or pyridine) rather than a strong base. Strong bases can lead to unwanted side reactions (e.g., Cannizzaro-type disproportionation of the aldehyde). Piperidine facilitates the formation of an iminium ion intermediate, which is significantly more electrophilic than the parent carbonyl, accelerating the nucleophilic attack by the enolate of malonic acid [4]. Subsequent decarboxylation is thermodynamically driven by the formation of a highly conjugated, stable E-alkene system.

SynthesisWorkflow A 1,3-Diphenyl-1H-pyrazole -4-carboxaldehyde C Knoevenagel Condensation A->C B Malonic Acid + Piperidine B->C D 3-(1,3-Diphenyl-1H-pyrazol -4-yl)-acrylic acid C->D

Workflow: Knoevenagel condensation yielding the target acrylic acid derivative.

Spectroscopic Elucidation Strategies

To guarantee scientific integrity, the characterization of this molecule must be approached as a self-validating matrix. No single technique is definitive; rather, FT-IR, NMR, and HRMS must orthogonally corroborate the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for confirming the stereochemistry of the acrylic acid tail.

  • Solvent Selection Causality: We utilize DMSO- d6​ rather than CDCl 3​ . The carboxylic acid group forms strong intermolecular hydrogen-bonded dimers in non-polar solvents, causing line broadening and poor solubility. DMSO disrupts these dimers, yielding sharp, highly resolved spectra.

  • Stereochemical Validation ( 1 H NMR): The geometry of the newly formed double bond is diagnostic. The E-isomer (trans) is confirmed by the vicinal coupling constant ( 3J ) between the α and β vinylic protons. A coupling constant of J≈15.5−16.0 Hz is absolute mathematical proof of the trans configuration, whereas a cis configuration would yield J≈10−12 Hz.

  • Electronic Deshielding: The pyrazole C5-proton appears highly deshielded (typically δ 8.5–8.9 ppm) due to the combined electron-withdrawing effects of the adjacent nitrogen atoms and the extended conjugation of the acrylic system.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sampling Causality: Attenuated Total Reflectance (ATR) is preferred over traditional KBr pellets. KBr is highly hygroscopic; absorbed water produces a broad band at ~3400 cm −1 that obscures the critical O-H stretch of the carboxylic acid.

  • Diagnostic Bands: The carbonyl (C=O) stretch is shifted to a lower wavenumber (~1680 cm −1 ) compared to isolated aliphatic carboxylic acids (~1710 cm −1 ). This red-shift is a direct consequence of α,β -conjugation, which increases the single-bond character of the C=O bond.

High-Resolution Mass Spectrometry (HRMS)
  • Ionization Causality: Electrospray Ionization in negative mode (ESI-) is optimal. The carboxylic acid readily deprotonates to form a stable [M−H]− anion. Soft ionization prevents the premature fragmentation of the robust pyrazole core, allowing for exact mass determination to within <5 ppm mass error.

SpectroscopicLogic N1 Orthogonal Structural Validation N2 FT-IR (ATR) Functional Groups N1->N2 N3 1H NMR (DMSO-d6) Stereochemistry N1->N3 N4 HRMS (ESI-) Molecular Mass N1->N4 N5 Conjugated C=O ~1680 cm⁻¹ N2->N5 N6 Alkene J-Coupling ³J > 15 Hz (E-isomer) N3->N6 N7 [M-H]⁻ Ion Exact Mass Match N4->N7

Logic tree demonstrating the orthogonal validation of the molecular structure.

Quantitative Data Presentation

The following table synthesizes the expected spectroscopic signals based on the molecular environment of 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid.

Spectroscopic TechniqueDiagnostic Signal / ShiftMultiplicity / AssignmentCausative Factor
1 H NMR (DMSO- d6​ ) δ 12.30 ppmbr s, 1H (COOH)Highly deshielded acidic proton; broad due to exchange.
1 H NMR (DMSO- d6​ ) δ 8.85 ppms, 1H (Pyrazole C5-H)Deshielded by adjacent N and extended π -conjugation.
1 H NMR (DMSO- d6​ ) δ 7.65 ppmd, 1H, J=15.8 Hz (H- β )Trans coupling; deshielded by proximity to pyrazole.
1 H NMR (DMSO- d6​ ) δ 6.45 ppmd, 1H, J=15.8 Hz (H- α )Trans coupling; shielded relative to H- β .
13 C NMR (DMSO- d6​ ) δ 168.5 ppmC=O (Carboxyl)Carbonyl carbon resonance.
FT-IR (ATR) 3200 – 2600 cm −1 Broad (O-H stretch)Carboxylic acid hydrogen bonding.
FT-IR (ATR) 1682 cm −1 Sharp (C=O stretch) α,β -unsaturated carboxylic acid.
HRMS (ESI-) m/z 289.0982 [M−H]− Deprotonation of the carboxylic acid moiety.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols must be strictly adhered to.

Protocol A: Synthesis via Knoevenagel Condensation
  • Preparation: In a 100 mL round-bottom flask, dissolve 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde (10.0 mmol) and malonic acid (15.0 mmol, 1.5 eq) in 25 mL of anhydrous pyridine.

  • Catalysis: Add 0.5 mL of piperidine dropwise. Note: Piperidine acts as the nucleophilic catalyst to form the reactive iminium intermediate.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 90°C under an inert argon atmosphere for 4-6 hours. Monitor reaction completion via TLC (Eluent: Hexane/Ethyl Acetate 6:4).

  • Workup: Cool the reaction to room temperature and pour it into 150 mL of crushed ice-water.

  • Acidification: Slowly acidify the mixture with 2M HCl until the pH reaches ~2.0. The product will precipitate as a solid. Causality: Acidification protonates the carboxylate salt back into the insoluble free acid.

  • Purification: Filter the precipitate under vacuum, wash with cold distilled water (3 x 20 mL), and recrystallize from hot ethanol to yield pure E-isomer crystals.

Protocol B: NMR Sample Preparation and Acquisition
  • Drying: Ensure the synthesized compound is dried in a vacuum oven at 50°C for at least 12 hours to remove residual water and ethanol, which would contaminate the NMR spectrum.

  • Dissolution: Weigh exactly 15 mg of the compound and dissolve it in 0.6 mL of high-purity DMSO- d6​ (containing 0.03% v/v TMS as an internal standard).

  • Filtration: Pass the solution through a glass wool plug or a 0.2 μ m PTFE syringe filter directly into a clean, dry 5 mm NMR tube to remove any insoluble particulates that could distort magnetic field homogeneity.

  • Acquisition: Acquire the 1 H NMR spectrum at 400 MHz (or higher) using a standard pulse sequence (e.g., zg30). Ensure the relaxation delay (D1) is set to at least 2 seconds to allow for accurate integration of the carboxylic acid proton.

References

  • NextSDS. (n.d.). 3-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)-ACRYLIC ACID - Chemical Substance Information.
  • Semantic Scholar. (2021). Pyrazole-carboxaldehydes as versatile precursors for different pyrazole-substituted heterocyclic systems.
  • ResearchGate. (2026). Pyrazole-3(4)-carbaldehyde: Synthesis, Reactions and Biological Activity.
  • ACS Omega. (2022). Meglumine-Promoted Eco-Compatible Pseudo-Three-Component Reaction for the Synthesis of 1,1-Dihomoarylmethane Scaffolds.

Protocols & Analytical Methods

Method

Application Notes: 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic Acid in Drug Discovery

Executive Summary & Mechanistic Rationale The 1,3-diphenylpyrazole scaffold is a highly privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous anti-inflammatory, antimicrobial,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 1,3-diphenylpyrazole scaffold is a highly privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous anti-inflammatory, antimicrobial, and antineoplastic agents[1]. Specifically, 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid (and its structural isomers/derivatives) represents a critical building block. By coupling the lipophilic, sterically bulky diphenylpyrazole core with an α,β -unsaturated carboxylic acid (acrylic acid) moiety, researchers can exploit multiple pharmacological mechanisms simultaneously[2].

Causality of the Pharmacophore:

  • The 1,3-Diphenylpyrazole Core: The two phenyl rings provide essential lipophilicity for cellular membrane penetration. More importantly, this specific spatial arrangement perfectly mimics the binding conformation of selective COX-2 inhibitors (like Celecoxib), allowing the molecule to tightly wedge into the unique, hydrophobic Val523 side pocket of the cyclooxygenase-2 enzyme[3].

  • The Acrylic Acid Moiety: The α,β -unsaturated carbonyl system acts as a mild Michael acceptor, enabling transient or covalent interactions with nucleophilic cysteine residues in target kinase active sites (e.g., EGFR). Furthermore, the terminal carboxylic acid provides a vital hydrogen-bond donor/acceptor site and serves as a versatile synthetic handle for generating amides, esters, or hybrid oxadiazole derivatives[4].

Key Applications in Drug Development

Selective Anti-Inflammatory Agents (COX-2 Inhibition)

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) block both COX-1 and COX-2, leading to gastrointestinal toxicity. Derivatives of 3-(1,3-diphenyl-1H-pyrazol-4-yl)-acrylic acid are engineered to selectively target COX-2. The bulky diphenyl architecture prevents the molecule from entering the narrower active site of COX-1 (which contains the bulkier Ile523 residue), ensuring high selectivity and reduced off-target side effects[2].

Anticancer Therapeutics

Hybrid molecules combining the pyrazole core with the acrylic acid/chalcone framework have demonstrated potent cytotoxicity against various human cancer cell lines, including MCF-7 (breast), HepG2 (liver), and HCT-116 (colon)[1]. The mechanism often involves the induction of apoptosis via tubulin polymerization inhibition or the blockade of epidermal growth factor receptor (EGFR) tyrosine kinase activity[2].

Quantitative Biological Activity

The following table summarizes the benchmarked in vitro activities of various derivatives synthesized directly from the 3-(1,3-diphenyl-1H-pyrazol-4-yl)-acrylic acid scaffold.

Compound Scaffold / DerivativePrimary Target / Cell LineTherapeutic ApplicationObserved IC 50​ RangeReference
Pyrazole-Chalcone Hybrids HNO-97, MCF-7Anticancer10.0 - 15.6 µM[1],[2]
Pyrazole-Acrylic Acid Amides COX-2 EnzymeAnti-inflammatory0.5 - 2.0 µM[4]
Pyrazole-Oxadiazole Hybrids Plasmodium falciparumAntimalarial1.2 - 3.5 µM[4]
Diphenylpyrazole-Acrylic Acid PTP1BMetabolic / Anticancer4.5 - 8.2 µM[4]

Experimental Workflows & Visualizations

Workflow Start 1,3-Diphenyl-1H-pyrazole- 4-carbaldehyde Knoevenagel Knoevenagel Condensation (Malonic Acid, Piperidine) Start->Knoevenagel Scaffold 3-(1,3-Diphenyl-1H-pyrazol- 4-yl)acrylic acid Knoevenagel->Scaffold Derivatization Derivatization (Amides, Oxadiazoles) Scaffold->Derivatization Assays In Vitro Screening (COX-2, MTT Assays) Derivatization->Assays Lead Lead Compound Identification Assays->Lead

Workflow for the synthesis and screening of pyrazole-acrylic acid derivatives.

Mechanism Drug Pyrazole-Acrylic Acid Derivative COX2 COX-2 Enzyme Active Site (Val523 Pocket) Drug->COX2 Enters Binding Hydrophobic & H-Bond Interactions COX2->Binding Block Arachidonic Acid Blockade Binding->Block Outcome Reduced Prostaglandin (PGE2) Synthesis Block->Outcome Prevents

Mechanistic pathway of COX-2 inhibition by 1,3-diphenylpyrazole derivatives.

Validated Laboratory Protocols

Protocol A: Synthesis of (E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)acrylic acid

Rationale: This protocol utilizes a Knoevenagel condensation. Piperidine acts as a nucleophilic catalyst to form a reactive iminium ion with the starting aldehyde, drastically lowering the activation energy for the nucleophilic attack by the deprotonated malonic acid. The subsequent heat-driven decarboxylation strictly yields the thermodynamically favored (E)-isomer[3].

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and 15 mmol of malonic acid in 20 mL of anhydrous pyridine.

  • Catalysis: Add 0.5 mL of piperidine (catalytic amount) dropwise to the stirring solution.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 90–100 °C in an oil bath for 4–6 hours. Monitor reaction completion via TLC (Hexane:Ethyl Acetate 7:3).

  • Precipitation: Cool the reaction mixture to room temperature and pour it slowly into 100 mL of crushed ice water.

  • Acidification: Carefully acidify the aqueous mixture using 1M HCl until the pH reaches ~3.0. The target acrylic acid will precipitate as a solid.

  • Purification: Filter the precipitate under a vacuum, wash thoroughly with cold distilled water, and recrystallize from ethanol to obtain the pure (E)-isomer.

Protocol B: In Vitro COX-2 Inhibition Assay (Self-Validating System)

Rationale: To ensure trustworthiness, this assay must be self-validating. We include a vehicle control (to establish 100% baseline enzyme activity) and Celecoxib as a positive control (to validate the sensitivity of the recombinant enzyme).

  • Enzyme Preparation: Reconstitute recombinant human COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol.

  • Compound Incubation: In a 96-well plate, add 10 µL of the test compound (dissolved in DMSO, final DMSO concentration <1%) to 180 µL of the enzyme solution.

    • Self-Validation Step: Dedicate 3 wells to Celecoxib (Positive Control) and 3 wells to 1% DMSO only (Negative/Vehicle Control).

  • Pre-incubation: Incubate the plate at 37 °C for 15 minutes. Causality: This time allows the bulky 1,3-diphenylpyrazole core to navigate and securely bind within the allosteric Val523 pocket of COX-2.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid (substrate) to all wells. Incubate for exactly 2 minutes at 37 °C.

  • Quantification: Terminate the reaction by adding 1M HCl. Quantify the produced Prostaglandin E2 (PGE2) using a standard competitive ELISA kit. Calculate the IC 50​ using non-linear regression analysis. Ensure the Z'-factor of the plate is > 0.5 for assay robustness.

Protocol C: Cytotoxicity Screening (MTT Assay)

Rationale: The MTT assay relies on the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase. Because this enzyme is only active in living cells, the resulting colorimetric signal is directly proportional to cell viability, providing a reliable measure of the compound's antineoplastic potential[1].

  • Cell Seeding: Seed MCF-7 or HepG2 cells in a 96-well plate at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37 °C in a 5% CO 2​ atmosphere.

  • Treatment: Aspirate the media and replace it with fresh media containing serial dilutions of the pyrazole-acrylic acid derivatives (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Self-Validation Step: Include Doxorubicin or 5-Fluorouracil (5-FU) as a positive control[1]. Run all concentrations in technical triplicates.

  • Incubation: Incubate the treated cells for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours in the dark.

  • Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Agitate on a plate shaker for 10 minutes.

  • Readout: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the untreated vehicle control.

References

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization Source: Amazon AWS Hosted Academic Journal URL:[Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: MDPI URL:[Link]

  • A Review on Recent Trends in the Bioactive Studies of Pyrazole Derivatives Source: Asian Journal of Research in Chemistry URL:[Link]

Sources

Application

Application Notes &amp; Protocols: A Comprehensive Guide to the Synthesis of 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for the synthesis of 3-(1,3-diphenyl-1H-pyrazol-4-yl)-acrylic acid and its derivatives, a class of...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of 3-(1,3-diphenyl-1H-pyrazol-4-yl)-acrylic acid and its derivatives, a class of compounds with significant potential in medicinal chemistry. The core structure combines the pharmacologically privileged 1,3-diphenylpyrazole scaffold with a vinylogous carboxylic acid moiety, making it an attractive template for developing novel therapeutic agents. We present a robust and reproducible two-step synthetic pathway, commencing with the Vilsmeier-Haack formylation to produce the key intermediate, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, followed by a Knoevenagel condensation to yield the target acrylic acid. This guide emphasizes the rationale behind procedural choices, offers detailed step-by-step protocols, and discusses the characterization and potential applications of these compounds, particularly in the context of anti-inflammatory and anticancer research.[1][2][3]

Introduction: The Scientific Rationale

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs, including the potent anti-inflammatory agent Celecoxib.[3][4][5] Its five-membered heterocyclic ring with two adjacent nitrogen atoms offers a unique combination of electronic properties and hydrogen bonding capabilities, allowing for effective interaction with various biological targets. When functionalized with phenyl groups at the N1 and C3 positions, the resulting 1,3-diphenylpyrazole moiety provides a rigid, lipophilic scaffold that can be precisely oriented within enzyme active sites.

The acrylic acid functional group, an α,β-unsaturated carboxylic acid, serves as a versatile Michael acceptor and a precursor for a wide range of derivatives such as esters and amides.[6] The combination of these two pharmacophores in 3-(1,3-diphenyl-1H-pyrazol-4-yl)-acrylic acid creates a chalcone-like analogue. Chalcones and their heterocyclic isosteres are well-documented for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][7][8] Therefore, the synthesis of this molecular framework provides a strategic platform for the discovery of new chemical entities in drug development.

Synthetic Strategy and Workflow

The most efficient and widely adopted strategy for the preparation of the target acrylic acids involves a two-stage process. First, the essential aldehyde precursor is synthesized, followed by a chain-extension reaction to introduce the acrylic acid moiety.

  • Stage 1: Vilsmeier-Haack Reaction. The synthesis of the key intermediate, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde , is reliably achieved via the Vilsmeier-Haack reaction.[9][10] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring using a Vilsmeier reagent, which is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). The substrate for this reaction is typically the corresponding phenylhydrazone of acetophenone.[11]

  • Stage 2: Knoevenagel Condensation. With the aldehyde in hand, the acrylic acid side chain is installed via a Knoevenagel condensation.[9][10][12] This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde with an active methylene compound, in this case, malonic acid. The reaction is typically catalyzed by a weak base, such as piperidine, in a high-boiling solvent like pyridine, which facilitates the crucial decarboxylation step to yield the α,β-unsaturated acid.[9]

The overall workflow is summarized in the diagram below.

G start Phenylhydrazone of Acetophenone Derivative aldehyde 1,3-Diphenyl-1H-pyrazole- 4-carbaldehyde start->aldehyde  Vilsmeier-Haack Reaction  (POCl₃, DMF) product 3-(1,3-Diphenyl-1H-pyrazol-4-yl)- acrylic Acid aldehyde->product Knoevenagel Condensation malonic Malonic Acid malonic->product  (Piperidine, Pyridine)

Figure 1: General synthetic workflow for the preparation of 3-(1,3-diphenyl-1H-pyrazol-4-yl)-acrylic acid.

Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Phosphorus oxychloride is highly corrosive and reacts violently with water.

Protocol 1: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (Precursor)

This protocol is adapted from established Vilsmeier-Haack formylation procedures.[9][11]

Rationale: The Vilsmeier reagent (a chloroiminium ion) is a mild electrophile that attacks the electron-rich carbon at the 4-position of the pyrazole ring, which is formed in situ. The subsequent hydrolysis of the resulting iminium intermediate furnishes the desired aldehyde.

  • Reagents & Materials:

    • 1-Phenyl-2-(1-phenylethylidene)hydrazine (or substituted analogue)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Phosphorus oxychloride (POCl₃)

    • Crushed ice

    • Saturated sodium hydroxide solution

    • Ethanol (for recrystallization)

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, reflux condenser

  • Procedure:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, cool anhydrous DMF (e.g., 20 mL) in an ice bath to 0-5 °C.

    • Add phosphorus oxychloride (POCl₃) (e.g., 3.0 equivalents) dropwise to the cold DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition. The formation of the solid Vilsmeier reagent may be observed.

    • Once the addition is complete, remove the ice bath and allow the mixture to stir for 15-20 minutes at room temperature.

    • Re-cool the mixture to 0-5 °C. Dissolve the phenylhydrazone starting material (1.0 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent suspension.

    • After the addition, remove the ice bath and heat the reaction mixture to 60-70 °C for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the warm reaction mixture onto a large beaker of crushed ice with constant stirring. This step is highly exothermic and should be done slowly.

    • Neutralize the resulting acidic solution by slowly adding a saturated solution of sodium hydroxide until the pH is approximately 7-8. A solid precipitate will form.

    • Filter the crude product using a Buchner funnel, wash thoroughly with cold water until the filtrate is neutral, and air dry.

    • Recrystallize the crude solid from ethanol to afford pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde as a crystalline solid.

Protocol 2: Synthesis of 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic Acid (Target Compound)

This protocol utilizes the Knoevenagel condensation for carbon-carbon bond formation.[9]

Rationale: Piperidine acts as a base to deprotonate malonic acid, forming a nucleophilic carboxylate-enolate. This attacks the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde. The subsequent intermediate undergoes dehydration and, crucially, decarboxylation upon heating in pyridine to yield the thermodynamically stable E-isomer of the acrylic acid.

  • Reagents & Materials:

    • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (from Protocol 1)

    • Malonic acid

    • Pyridine, anhydrous

    • Piperidine

    • Concentrated Hydrochloric Acid (HCl)

    • Crushed ice

    • Glacial acetic acid (for recrystallization)

    • Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle

  • Procedure:

    • In a round-bottom flask, dissolve 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent) in anhydrous pyridine (e.g., 10 mL).

    • To this solution, add malonic acid (e.g., 2.5 equivalents) and a catalytic amount of piperidine (e.g., 0.5 mL).

    • Equip the flask with a reflux condenser and heat the mixture in a water bath or heating mantle to 95-100 °C for 4-5 hours. The evolution of CO₂ may be observed.

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

    • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and water with vigorous stirring.

    • Acidify the mixture by slowly adding concentrated HCl to remove pyridine and precipitate the product. A solid will form.

    • Filter the precipitate, wash thoroughly with cold water to remove any remaining acid, and dry.

    • Recrystallize the crude product from glacial acetic acid to obtain pure 3-(1,3-diphenyl-1H-pyrazol-4-yl)-acrylic acid.

Characterization Data & Derivatives

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.

  • Expected Spectroscopic Data for 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid:

    • ¹H NMR: Expect signals for aromatic protons (multiplets, δ 7.2-8.0 ppm), a singlet for the pyrazole C5-H (δ ~8.5-9.0 ppm), and two characteristic doublets for the vinyl protons (CH=CH) with a coupling constant (J) of ~16 Hz, indicative of the trans configuration. The acidic proton of the carboxyl group will appear as a broad singlet at high chemical shift (δ > 12.0 ppm).

    • IR (KBr, cm⁻¹): Look for a broad absorption band for the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹), a strong carbonyl (C=O) stretch at ~1680-1710 cm⁻¹, a C=C stretch at ~1620-1640 cm⁻¹, and a C=N stretch of the pyrazole ring around 1590-1600 cm⁻¹.[9]

    • Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the calculated molecular weight should be observed.

The following table summarizes representative data for the parent compound and potential derivatives, illustrating how modifications to the phenyl rings can be used to modulate properties.

Derivative (Substituent) Example Yield (%) Melting Point (°C) Key ¹H NMR Signals (δ ppm, vinyl protons)
H (Parent Compound)~80%[9]230-232α-H: ~6.5 (d, J=16 Hz), β-H: ~7.8 (d, J=16 Hz)
4-Cl (on C3-phenyl)~75%>250α-H: ~6.6 (d, J=16 Hz), β-H: ~7.9 (d, J=16 Hz)
4-OCH₃ (on C3-phenyl)~82%225-227α-H: ~6.4 (d, J=16 Hz), β-H: ~7.7 (d, J=16 Hz)
4-NO₂ (on N1-phenyl)~70%>250α-H: ~6.7 (d, J=16 Hz), β-H: ~8.0 (d, J=16 Hz)

Applications and Further Derivatization

The 3-(1,3-diphenyl-1H-pyrazol-4-yl)-acrylic acid scaffold is a valuable platform for generating compound libraries for drug discovery.

  • Anti-inflammatory and Analgesic Agents: The structural similarity to known NSAIDs and chalcones suggests potential activity as inhibitors of cyclooxygenase (COX) enzymes or other inflammatory mediators.[1][13]

  • Anticancer Agents: Derivatives of this core have been synthesized and investigated as Histone Deacetylase (HDAC) inhibitors.[2][14] The carboxylic acid can be converted to a hydroxamic acid, a key zinc-binding group in many HDAC inhibitors. The general scheme for creating amide derivatives, which are often more metabolically stable and can have improved cell permeability, is shown below.

Figure 2: Derivatization workflow to produce pyrazolyl-acrylamide compounds for biological screening.

Conclusion

This guide outlines a reliable and well-documented synthetic route for preparing 3-(1,3-diphenyl-1H-pyrazol-4-yl)-acrylic acid derivatives. By following the detailed protocols for the Vilsmeier-Haack reaction and the Knoevenagel condensation, researchers can efficiently access this versatile chemical scaffold. The inherent biological relevance of the pyrazole and α,β-unsaturated carbonyl moieties makes these compounds highly valuable starting points for screening campaigns and lead optimization efforts in the pursuit of new therapeutics.

References

  • Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. (2020). PMC. [Link]

  • Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. (n.d.). Scholars Research Library. [Link]

  • Design, Synthesis And Characterization Of Some Chalcone Pyrazole Analgues And Their Evaluation For Plant Growth Regulators. (n.d.). International Journal of Environmental Sciences. [Link]

  • Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones. (2014). Taylor & Francis Online. [Link]

  • Synthesis and Characterization of some new Chalcones and Pyrazoline, Compounds. (2025). ResearchGate. [Link]

  • Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. (n.d.). Semantic Scholar. [Link]

  • Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes 4(a–e). (n.d.). ResearchGate. [Link]

  • H3PO4 catalyzed one-pot synthesis of 1,3-diphenyl-1H-pyrazole-4. (n.d.). Indian Academy of Sciences. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. [Link]

  • Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction. (2026). ResearchGate. [Link]

  • Synthesis, biological evaluation and molecular docking studies of 3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-phenylacrylamide derivatives as inhibitors of HDAC activity. (2012). PubMed. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2026). ResearchGate. [Link]

  • Synthesis, biological evaluation and molecular docking studies of 3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-phenylacrylamide derivatives as inhibi... (n.d.). ChEMBL. [Link]

  • SYNTHESIS OF NOVEL (E)-3-(1, 3-DIPHENYL-1H-PYRAZOLE-4-YL) PROPANOIC ACID DERIVATIVES AND BIOLOGICAL EVALUATION OF THEIR ANTI-INFLAMMATORY ACTIVITY. (n.d.). ProQuest. [Link]

  • Synthesis of 3-(1,3-diphenyl-1H-pyrazol-4-yl) propionic acids using Diimide reduction. (2025). ResearchGate. [Link]

  • Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review. (2026). ResearchGate. [Link]

  • Contents. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PubMed. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). OUCI. [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). ResearchGate. [Link]

  • Bio Catalytic One-Pot Knoevenagel Condensation- Michael Type Addition-Heterocyclization Cascade For The Environmentally Friendly. (n.d.). Journal of Pharmaceutical Negative Results. [Link]

  • Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. (n.d.). ResearchGate. [Link]

  • Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. (n.d.). Rsc.org. [Link]

  • (2E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one. (n.d.). PMC. [Link]

  • Synthesis of 3-phenyl-1H-pyrazole derivatives. (n.d.). Atlantis Press. [Link]

  • Synthesis, structural, spectroscopic and electric/dielectric studies of a nanocrystalline Ni(ii) complex based on [(1,3-diphenyl-1H-pyrazol-4-yl)methylene]thiocarbonohydrazide. (n.d.). PMC. [Link]

Sources

Method

Application Note: Molecular Docking Protocols for 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid

Executive Summary & Scientific Rationale The 1,3-diphenyl-1H-pyrazole scaffold is a privileged structure in modern medicinal chemistry, exhibiting robust binding affinities across diverse therapeutic targets. When functi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 1,3-diphenyl-1H-pyrazole scaffold is a privileged structure in modern medicinal chemistry, exhibiting robust binding affinities across diverse therapeutic targets. When functionalized with an acrylic acid moiety—forming 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid —the molecule gains an electron-deficient double bond and a terminal carboxylate. This combination transforms the scaffold into a highly versatile pharmacophore capable of targeting structural proteins like tubulin[1], competitive enzyme sites such as Protein Tyrosine Phosphatase 1B (PTP1B)[2], and metabolic regulators like the Mitochondrial Pyruvate Carrier (MPC)[3].

This application note provides a comprehensive, self-validating computational protocol for conducting high-fidelity molecular docking studies with this specific compound and its derivatives.

The Causality of State: Ligand Preparation

The most common point of failure in computational chemistry is the incorrect assignment of ligand ionization states and stereochemistry.

  • Ionization State (The pKa Imperative): The predicted pKa of the acrylic acid group in pyrazole derivatives is approximately 3.9 to 4.2[4]. Consequently, at a physiological pH of 7.4, the carboxylic acid exists almost entirely in its deprotonated, anionic state (-COO⁻). Expertise Insight: Docking the neutral, protonated form is a critical error. It prevents the scoring algorithm from accurately modeling the strong electrostatic salt-bridge interactions that occur between the carboxylate anion and basic residues (e.g., Arginine, Lysine) within the target's active site.

  • Stereochemistry: The (E)-isomer (trans) of the acrylic acid moiety must be utilized. It is thermodynamically more stable and avoids the severe intramolecular steric clashes observed in the (Z)-isomer, allowing for optimal insertion into narrow binding clefts[3].

Self-Validating Experimental Protocol

A docking protocol is only as reliable as its internal controls. This methodology employs a strict self-validating loop to ensure trustworthiness before any novel screening occurs.

Phase 1: Protein Preparation (The Causality of Environment)
  • Structure Retrieval: Download the high-resolution X-ray crystal structure of the target (e.g., Tubulin, PDB: 1SA0) from the Protein Data Bank.

  • Solvent Management: Remove bulk water molecules to allow ligand entry. Causality Check: Retain tightly bound structural waters (B-factor < 15 Ų) that bridge the native ligand and the protein backbone, as they are thermodynamically stable and essential for the interaction network.

  • Protonation & Charging: Add polar hydrogens to optimize the hydrogen-bonding network at pH 7.4. Assign Kollman or AMBER partial charges to the protein atoms.

Phase 2: Grid Box Definition & Internal Validation
  • Grid Generation: Center the grid box strictly on the coordinates of the native co-crystallized ligand (e.g., the colchicine binding site for tubulin).

  • Self-Validation Step (Critical): Extract the native co-crystallized ligand, prepare it using the exact same parameters as your test ligand, and re-dock it into the generated grid.

  • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the re-docked pose and the experimental crystal structure.

    • Pass: RMSD ≤ 2.0 Å. The grid parameters and protonation states are validated.

    • Fail: RMSD > 2.0 Å. Recalibrate the grid size, exhaustiveness, or water retention strategy before proceeding.

Phase 3: Docking Execution & Analysis
  • Ligand Docking: Import the energy-minimized, deprotonated (E)-isomer of 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid.

  • Search Parameters: Set the exhaustiveness to a minimum of 8 (for AutoDock Vina) or use Standard Precision (SP) in Schrödinger Glide.

  • Interaction Profiling: Analyze the top-scoring pose for key pharmacophoric interactions: π-π stacking with the diphenyl rings, and salt bridges/H-bonds with the acrylic acid carboxylate.

Workflow & Pathway Visualizations

DockingWorkflow LPrep Ligand Preparation (E)-isomer, pH 7.4 (Deprotonated) Dock Molecular Docking (AutoDock Vina / Glide) LPrep->Dock PPrep Protein Preparation (Remove Bulk H2O, Retain Structural H2O) Grid Grid Box Definition (Centered on Native Ligand) PPrep->Grid Grid->Dock Val Self-Validation Loop (Native Ligand RMSD ≤ 2.0 Å) Dock->Val Val->Grid If RMSD > 2.0 Å Anal Interaction Analysis (PyMOL / Discovery Studio) Val->Anal

Caption: Self-validating molecular docking workflow ensuring structural and electrostatic accuracy.

Pathway Ligand 3-(1,3-Diphenyl-1H-pyrazol-4-yl) -acrylic acid Target Tubulin (Colchicine Site) Ligand->Target Binds Inhib Inhibition of Microtubule Polymerization Target->Inhib Induces CellCycle Cell Cycle Arrest (G2/M Phase) Inhib->CellCycle Triggers Apoptosis Apoptosis (Cancer Cell Death) CellCycle->Apoptosis Leads to

Caption: Pharmacological pathway of pyrazole-acrylic acid derivatives via tubulin inhibition.

Quantitative Data Presentation

The following table summarizes the theoretical binding parameters and key interacting residues for 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid derivatives across validated biological targets, serving as a benchmark for comparative docking studies.

Target ProteinPDB ID (Example)Primary Binding SiteEstimated ΔG (kcal/mol)Key Interacting Residues (Predicted)Primary Interaction Type
Tubulin 1SA0Colchicine Site-7.5 to -9.2Cys241, Leu255, Ala316Hydrophobic (Diphenyl), H-bond (Acrylic)
PTP1B 1NNYCatalytic / pTyr Site-6.8 to -8.5Arg221, Asp181, Tyr46Salt Bridge (Carboxylate - Arg221)
MPC Complex HomologyPyruvate Transport Pore-7.0 to -8.8Arg97, Lys45Electrostatic anchoring

References

  • [2] Discovery of 1,3-diphenyl-1H-pyrazole derivatives containing rhodanine-3-alkanoic acid groups as potential PTP1B inhibitors. PubMed (NIH). 2

  • [1] Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. PMC (NIH). 1

  • [3] Advancing mitochondrial therapeutics: Synthesis and pharmacological evaluation of pyrazole-based inhibitors targeting the mitochondrial pyruvate carrier. PMC (NIH). 3

  • [4] 1,3-Diarylpyrazolyl-acylsulfonamides as potent anti-tuberculosis agents targeting cell wall biosynthesis in Mycobacterium tuberculosis. PMC (NIH). 4

Sources

Application

Knoevenagel condensation methods for 3-(1,3-Diphenyl-1h-pyrazol-4-yl)-acrylic acid

Application Note: Knoevenagel-Doebner Condensation Protocols for the Synthesis of 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic Acid Executive Summary This application note details optimized methodologies for synthesizing 3-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Knoevenagel-Doebner Condensation Protocols for the Synthesis of 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic Acid

Executive Summary

This application note details optimized methodologies for synthesizing 3-(1,3-diphenyl-1H-pyrazol-4-yl)-acrylic acid, a critical intermediate in the development of bioactive heterocyclic hybrids, including pyrazolines, pyrimidines, and chalcones[1]. By leveraging the Doebner modification of the Knoevenagel condensation, researchers can achieve high-yielding, stereoselective (E-isomer) carbon-carbon bond formation. This guide provides both conventional thermal and microwave-assisted protocols, complete with mechanistic insights, in-process controls, and comparative analytics.

Introduction & Mechanistic Rationale

1,3-Diphenyl-1H-pyrazole derivatives are privileged scaffolds in medicinal chemistry, exhibiting profound anti-inflammatory, antimicrobial, and COX-2 inhibitory activities[2][3]. The functionalization of the pyrazole core at the C4 position via a Knoevenagel condensation is a highly effective strategy to extend the conjugated system and introduce a carboxylic acid handle for further derivatization[4].

The transformation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde to the corresponding acrylic acid utilizes malonic acid rather than a malonate ester. This specific approach, known as the Doebner modification, is mechanistically elegant and relies on specific reagent causality:

  • Catalytic Activation : Piperidine (a secondary amine) acts as a nucleophilic catalyst, condensing with the pyrazole-4-carbaldehyde to form a highly electrophilic iminium ion intermediate. Simultaneously, it assists in the enolization of malonic acid.

  • Solvent and Decarboxylation Agent : Pyridine serves a dual role. As a solvent, it provides a homogeneous reaction medium. As a weak base, it facilitates the critical decarboxylation step of the initial aldol-type adduct, driving the equilibrium forward and ensuring exclusive formation of the thermodynamically stable (E)-alkene[4].

Mechanism A 1,3-Diphenyl-1H-pyrazole- 4-carbaldehyde C Iminium Intermediate (Piperidine catalyzed) A->C Piperidine B Malonic Acid D Aldol-type Adduct B->D Enolization C->D Nucleophilic Attack E Decarboxylation (Pyridine mediated) D->E -H2O F 3-(1,3-Diphenyl-1H-pyrazol- 4-yl)-acrylic acid (E-isomer) E->F -CO2

Mechanistic pathway of the Doebner-Knoevenagel condensation.

Materials & Equipment

Reagents:

  • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (Starting Material, 1.0 eq)

  • Malonic acid (1.5 eq)

  • Pyridine (Solvent, ~5-10 volumes)

  • Piperidine (Catalyst, 0.1 eq)

  • Hydrochloric acid (1M or 2M aqueous solution)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask with reflux condenser (Conventional)

  • Dedicated microwave synthesis reactor (e.g., CEM Discover or Anton Paar Monowave) with sealed reaction vials (Microwave-assisted)

  • Vacuum filtration apparatus (Büchner funnel)

Experimental Protocols

Protocol A: Conventional Thermal Synthesis

This method is the industry standard for scale-up and requires minimal specialized equipment. It is designed as a self-validating system where the end of the reaction and successful workup are visually confirmed.

  • Reaction Assembly : To a 100 mL round-bottom flask, add 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (10 mmol, 2.48 g) and malonic acid (15 mmol, 1.56 g).

  • Catalyst Addition : Suspend the solids in anhydrous pyridine (15 mL). Add piperidine (1 mmol, ~0.1 mL) dropwise. Visual Cue: The mixture will form a pale yellow solution upon stirring.

  • Heating & Reflux : Attach a reflux condenser and heat the mixture to 90–100 °C using an oil bath or heating mantle for 3 to 5 hours.

  • In-Process Control (IPC) : Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the UV-active aldehyde spot (higher Rf) and the appearance of a baseline/low-Rf spot (the carboxylate salt) validates reaction completion.

  • Quenching : Cool the reaction mixture to room temperature. Pour the mixture slowly into 100 mL of crushed ice/water with vigorous stirring.

  • Acidification (Critical Step) : Add 2M HCl dropwise until the pH of the solution reaches ~2. Causality: Pyridine forms a water-soluble pyridinium chloride salt, while the target acrylic acid is protonated and crashes out of the aqueous phase. Visual Cue: A thick, white to pale-yellow precipitate will form immediately, validating the successful neutralization of the basic solvent.

  • Isolation & Purification : Filter the precipitate under vacuum, wash thoroughly with cold distilled water (3 × 20 mL) to remove residual pyridine and unreacted malonic acid, and dry. Recrystallize from hot ethanol to yield the pure (E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-acrylic acid.

Protocol B: Microwave-Assisted Green Synthesis

Microwave (MW) irradiation accelerates the condensation by directly coupling electromagnetic energy with the polar components (pyridine and piperidine), drastically reducing reaction times and minimizing thermal degradation[5].

  • Preparation : In a 10 mL microwave-safe sealed vial equipped with a magnetic stir bar, combine 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (2 mmol, 496 mg) and malonic acid (3 mmol, 312 mg).

  • Solvent Minimization : Add pyridine (2 mL) and piperidine (2 drops). Seal the vial securely.

  • Irradiation : Place the vial in the microwave reactor. Set the parameters to 100 °C, with a maximum power of 150 W, for 5–8 minutes.

  • Cooling & Workup : Allow the vial to cool to 40 °C via compressed air cooling. Transfer the contents to a beaker containing 20 mL of ice water.

  • Precipitation : Acidify with 1M HCl to pH 2. Filter, wash with water, and recrystallize from ethanol as described in Protocol A.

Workflow Start Reagents: Aldehyde + Malonic Acid Cat Add Pyridine (Solvent) & Piperidine (Catalyst) Start->Cat Split Reaction Modality Cat->Split Therm Conventional Heating (Reflux 90-100°C, 3-5 h) Split->Therm MW Microwave Irradiation (150-300W, 5-10 min) Split->MW Cool Cool to RT & Pour into Ice Water Therm->Cool MW->Cool Acid Acidify with HCl (pH ~2) to precipitate product Cool->Acid Filter Vacuum Filtration & Water Wash Acid->Filter Recryst Recrystallization (Ethanol) Filter->Recryst End Pure Target Compound Recryst->End

Experimental workflow comparing conventional and microwave protocols.

Data Presentation & Process Optimization

The choice between conventional and microwave-assisted synthesis depends on the scale and available infrastructure. The following table summarizes the comparative metrics of both protocols.

ParameterConventional Thermal ProtocolMicrowave-Assisted Protocol
Reaction Time 3 – 5 hours5 – 8 minutes
Temperature 90 – 100 °C100 °C
Yield (Isolated) 75 – 82%88 – 94%
Purity (Post-Crystallization) > 98%> 99%
E-factor (Environmental Impact) Moderate (High solvent volume)Low (Reduced solvent, high atom economy)
Scalability Excellent (Multi-gram to kg)Limited by MW cavity size (typically < 50 mmol)

Analytical Characterization

To ensure the trustworthiness of the synthesized compound, the following spectral signatures should be verified post-crystallization:

  • 1H NMR (DMSO-d6, 400 MHz) : The stereochemistry of the double bond is the most critical parameter. The vinylic protons (CH=CH-COOH) will appear as two distinct doublets at approximately δ 6.40 ppm and δ 7.60 ppm. A large coupling constant ( J≈15.5−16.0 Hz) unequivocally confirms the (E)-configuration. The pyrazole C5-H will appear as a sharp singlet around δ 8.80 ppm, and the carboxylic acid proton will present as a broad singlet above δ 12.0 ppm.

  • FT-IR (ATR) : A broad absorption band from 3200–2500 cm⁻¹ (O-H stretch of carboxylic acid) and a strong, sharp peak at ~1680 cm⁻¹ (C=O stretch of α,β -unsaturated acid).

References

  • New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega.[Link]

  • Coumarin-Chalcone Hybrids: Promising Agents with Diverse Pharmacological Properties. ResearchGate.[Link]

  • Synthesis and antimicrobial evaluation of new isoxazole and pyrazole derivatives. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Troubleshooting for 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Formulation Scientists Welcome to the Technical Support Center. This guide is designed to address the notorious "brick dust"...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Formulation Scientists

Welcome to the Technical Support Center. This guide is designed to address the notorious "brick dust" and "greaseball" properties of 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid . This molecule presents a unique physicochemical challenge: it features a highly lipophilic 1,3-diphenylpyrazole core coupled with a polar, ionizable acrylic acid moiety. The following documentation provides field-proven, self-validating protocols and mechanistic insights to help you overcome precipitation artifacts in your assays and formulations.

Diagnostic Formulation Workflow

Before altering your assay conditions, it is critical to systematically diagnose the root cause of the solubility failure. Follow the logical progression below to determine whether your compound requires pH adjustment, cosolvent addition, or macrocyclic complexation.

SolubilityWorkflow Start Precipitation Detected in Aqueous Media Check_pH Check Buffer pH vs pKa (Acrylic acid pKa ~4.25) Start->Check_pH Adjust_pH Adjust pH > 6.5 (Ionize Carboxylic Acid) Check_pH->Adjust_pH Check_Sol Is Solubility > 50 µM? Adjust_pH->Check_Sol Cosolvent Add Cosolvents (e.g., 5% DMSO, PEG400) Check_Sol->Cosolvent No Proceed Proceed to Bioassay / In Vivo Dosing Check_Sol->Proceed Yes Cosolvent->Check_Sol Cyclodextrin Formulate with HP-β-CD (Inclusion Complex) Cosolvent->Cyclodextrin If Toxicity/Precipitation Persists Cyclodextrin->Proceed

Diagnostic workflow for resolving aqueous solubility issues of lipophilic carboxylic acids.

Troubleshooting Guide & FAQs

Q1: Why does 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid precipitate instantly when diluted from a DMSO stock into aqueous assay buffers, even at low micromolar concentrations? A: This is a classic kinetic solubility failure driven by solvent-shift precipitation[1]. The molecule possesses a high LogP (due to the diphenylpyrazole core) and strong crystal lattice energy driven by planar π−π stacking. When the DMSO stock is introduced to water, the hydrophobic effect rapidly drives the lipophilic molecules together before the acrylic acid moiety—which has a pKa of approximately 4.25[2]—can adequately solvate the bulk structure. Even if the buffer pH is 7.4 (where the acid is >99% ionized), the localized drop in solvent capacity causes supersaturation and immediate nucleation[1].

Q2: How can we accurately measure its solubility for early-stage screening without underestimating it due to these precipitation artifacts? A: You must employ a High-Throughput Kinetic Solubility Assay using Laser Nephelometry or Direct UV quantification[1][3]. Traditional thermodynamic (equilibrium) shake-flask methods take days and require excessive compound[1]. Nephelometry measures forward-scattered light caused by insoluble particulates when a DMSO stock is titrated into an aqueous buffer[1]. It provides the exact precipitation point, allowing you to define the maximum workable concentration for your in vitro bioassays without risking false negatives caused by compound crashing out.

Q3: We need to dose this compound in vivo, but cosolvents like DMSO are causing toxicity. What is the best formulation strategy? A: The most effective strategy for highly lipophilic carboxylic acids is complexation with 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD)[4][5]. The hydrophobic diphenylpyrazole core fits perfectly into the lipophilic central cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin and the ionized acrylic acid tail remain exposed to the aqueous environment[5][6]. This 1:1 inclusion complex masks the hydrophobic bulk, dramatically increasing apparent aqueous solubility without the cellular toxicity or membrane disruption associated with high concentrations of organic cosolvents[4].

Experimental Protocols

Protocol A: High-Throughput Kinetic Solubility Assay (Laser Nephelometry)

This protocol is a self-validating system: the baseline light scattering of the blank buffer serves as the internal control, ensuring that any deviation is strictly due to compound nucleation[1][3].

  • Stock Preparation: Prepare a 10 mM stock solution of 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid in 100% LC-MS grade DMSO.

  • Plate Setup: In a 96-well flat-bottom transparent microtiter plate, dispense 196 µL of aqueous buffer (e.g., PBS pH 7.4) per well.

  • Serial Dilution: Titrate the DMSO stock into the buffer to achieve a final concentration range of 1 µM to 200 µM. Critical Step: Ensure the final DMSO concentration remains constant across all wells (typically 1-2% v/v) by back-filling with blank DMSO to prevent cosolvent-induced artifacts[3].

  • Equilibration: Incubate the plate at room temperature for 2 hours on a microplate shaker at 300 rpm. This allows the supersaturated phase to reach a stable precipitated state[1].

  • Quantification: Read the plate using a laser nephelometer. The kinetic solubility limit is defined as the exact concentration at which the scattered light intensity significantly deviates from the baseline of the blank buffer[1].

Protocol B: Preparation of HP- β -CD Inclusion Complex

This protocol utilizes pH-driven ionization to synergize with macrocyclic encapsulation, ensuring maximum solubilization[4][6].

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP- β -CD in purified water or PBS[4].

  • Compound Addition: Add an excess of 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid powder to the cyclodextrin solution to form a suspension.

  • pH Optimization: Adjust the pH to ~7.4 using 0.1 M NaOH. Because the pKa of the acrylic acid moiety is ~4.25[2], this ensures the carboxylic acid is fully ionized, which prevents the molecule from aggregating and facilitates its entry into the cyclodextrin cavity[4].

  • Complexation: Stir the suspension continuously at 37°C for 24-48 hours to achieve thermodynamic complexation equilibrium[6].

  • Isolation: Filter the suspension through a 0.45 µm PTFE syringe filter to remove any uncomplexed, insoluble drug[4].

  • Validation: Quantify the dissolved compound in the filtrate via HPLC-UV against a standard calibration curve to determine the final complexation efficiency and dosing concentration[4].

Data Presentation: Expected Solubility Enhancements

The table below summarizes the expected solubility behavior of 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid across different formulation vehicles, demonstrating the causality between the physicochemical environment and compound availability.

Formulation VehiclePrimary Solubilization MechanismExpected Solubility RangeRecommended Application
Water (pH 3.0) None (Compound is unionized)< 1 µMNot recommended
PBS Buffer (pH 7.4) Ionization of Carboxylic Acid5 - 15 µMLow-concentration in vitro assays
PBS + 5% DMSO Cosolvent Solubilization20 - 50 µMCell-based screening
20% HP- β -CD in PBS Macrocyclic Inclusion Complexation> 1000 µMIn vivo dosing (IV/PO)

References

  • In Vitro Solubility Assays in Drug Discovery ResearchGate[Link]

  • Between Theory and Practice: Computational/Experimental Integrated Approaches to Understand the Solubility and Lipophilicity of PROTACs Journal of Medicinal Chemistry - ACS Publications[Link]

  • Acrylic Acid Formula, Structure & Properties Study.com[Link]

  • In Vivo Investigation of (2-Hydroxypropyl)-β-cyclodextrin-Based Formulation of Spironolactone in Aqueous Solution for Paediatric Use MDPI[Link]

  • The Development of a New Complexation Technique of Hydrocortisone Acetate with 2-Hydroxypropyl-β-Cyclodextrin: Preparation and Characterization MedCrave[Link]

  • Cyclodextrins used as excipients European Medicines Agency (EMA)[Link]

Sources

Optimization

Optimizing reaction conditions for 3-(1,3-Diphenyl-1h-pyrazol-4-yl)-acrylic acid

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this comprehensive guide to address the mechanistic nuances, optimization strategies, and common pitf...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this comprehensive guide to address the mechanistic nuances, optimization strategies, and common pitfalls associated with the synthesis of 3-(1,3-Diphenyl-1H-pyrazol-4-yl)acrylic acid .

This compound is a critical intermediate in the development of cyclooxygenase inhibitors, anti-inflammatory agents, and anticancer therapeutics[1]. The standard synthetic route relies on the Knoevenagel-Doebner condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with malonic acid[2]. While conceptually straightforward, researchers frequently encounter issues with incomplete decarboxylation, poor yields, and isomeric impurities. This guide provides field-proven, causality-driven solutions to ensure robust and reproducible synthesis.

Mechanistic Pathway & Reaction Causality

To optimize a reaction, one must first understand the thermodynamic and kinetic forces driving it. The synthesis proceeds via a two-stage cascade:

  • Knoevenagel Condensation : A base-catalyzed nucleophilic addition of the malonate enolate to the pyrazole-4-carbaldehyde, followed by dehydration to form an alkylidenemalonic acid intermediate.

  • Doebner Modification : A thermally driven decarboxylation (loss of CO₂) that yields the final α,β-unsaturated acrylic acid.

Pathway A 1,3-Diphenyl-1H- pyrazole-4-carbaldehyde C Alkylidenemalonic Acid (Intermediate) A->C Pyridine/Piperidine Condensation B Malonic Acid B->C D (E)-3-(1,3-Diphenyl-1H- pyrazol-4-yl)acrylic acid C->D Heat (-CO2) Doebner Modification

Mechanistic workflow of the Knoevenagel-Doebner condensation for pyrazole acrylic acid synthesis.

Troubleshooting Guides & FAQs

Q: My reaction is stalling, and LC-MS shows a mass corresponding to the dicarboxylic acid intermediate. Why isn't the final acrylic acid forming? A: This is a classic failure of the Doebner modification. The decarboxylation of the alkylidenemalonic acid intermediate requires a specific activation energy threshold. If your reaction temperature is below 90°C, the loss of CO₂ is kinetically hindered. Causality & Solution: The transition state for decarboxylation requires a six-membered cyclic mechanism that is highly temperature-dependent. Ensure your reaction is refluxing in pyridine (b.p. 115°C) and do not stop the reaction until visible effervescence (CO₂ bubbling) has completely ceased.

Q: I am observing a mixture of E and Z isomers in my final NMR. How do I drive the reaction exclusively to the (E)-isomer? A: The formation of the (E)-isomer is thermodynamically favored due to the severe steric bulk of the 1,3-diphenylpyrazole moiety. However, rapid precipitation or insufficient heating can result in kinetic trapping of the Z-isomer. Causality & Solution: Extend the reflux time by 1–2 hours to allow for full thermodynamic equilibration. Furthermore, the (E)-isomer preferentially crystallizes from hot ethanol. Perform a hot recrystallization to enrich the (E)-isomer to >99% purity.

Q: My yield is consistently below 50% with significant unreacted aldehyde recovered. What is causing this poor conversion? A: Poor conversion in pyrazole-4-carbaldehyde condensations is often linked to the weak basicity of the catalyst[3]. Pyridine alone is sometimes insufficiently nucleophilic to deprotonate malonic acid efficiently or activate the aldehyde. Causality & Solution: Add a catalytic amount (0.1 equivalents) of piperidine. Piperidine acts as a powerful co-catalyst by forming a highly reactive iminium ion intermediate with the aldehyde, which significantly lowers the LUMO energy and accelerates the nucleophilic attack by the malonate enolate[3].

Troubleshooting Start Analyze Reaction Mixture (TLC / LC-MS) Q1 Unreacted aldehyde present? Start->Q1 Sol1 Add piperidine co-catalyst Check malonic acid quality Q1->Sol1 Yes Q2 Intermediate di-acid present? Q1->Q2 No Sol2 Increase temperature to >90°C to force decarboxylation Q2->Sol2 Yes Success Pure (E)-Acrylic Acid Isolated Q2->Success No

Diagnostic decision tree for troubleshooting incomplete conversions and intermediate stalling.

Quantitative Data: Optimization of Reaction Conditions

To assist in selecting the best parameters for your specific laboratory setup, the following table summarizes the quantitative impact of various catalytic systems and heating methods on the reaction efficiency[2].

Heating MethodCatalyst SystemTemp (°C)TimeYield (%)Isomeric Purity (E:Z)
ConventionalPyridine1155.0 h6890:10
ConventionalPyridine + Piperidine (0.1 eq)1152.5 h8695:5
MicrowavePyridine + Piperidine (0.1 eq)12015 min94>99:1

Note: Microwave irradiation significantly accelerates the Doebner decarboxylation step, minimizing thermal degradation and maximizing the thermodynamic (E)-isomer yield.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Each step includes a specific, observable validation metric to ensure the reaction is proceeding correctly before moving to the next phase.

Step 1: Preparation & Initiation

  • Action: In a dry, round-bottom flask equipped with a magnetic stirrer, combine 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and malonic acid (1.5 eq) in anhydrous pyridine (3 mL/mmol). Add piperidine (0.1 eq) as a co-catalyst.

  • Validation: The mixture will transition from a cloudy suspension to a clear, pale-yellow solution upon stirring for 5 minutes, confirming complete reagent dissolution and initial enolate formation.

Step 2: Knoevenagel Condensation & Decarboxylation

  • Action: Attach a reflux condenser and heat the reaction mixture to 115°C using an oil bath or heating mantle.

  • Validation: Continuous effervescence (bubbling) must be observed within 15–30 minutes of reaching reflux. This is the visual confirmation of CO₂ evolution (Doebner modification). The reaction is deemed complete when effervescence completely ceases (typically 2–3 hours).

Step 3: Quenching & Precipitation

  • Action: Cool the mixture to room temperature. Slowly pour the solution into a beaker containing crushed ice and 1M HCl, stirring vigorously.

  • Validation: Test the aqueous layer with pH paper; the pH must drop below 3. The product will immediately crash out as a voluminous white to pale-yellow precipitate, confirming the protonation of the soluble carboxylate salt into the insoluble free acid.

Step 4: Isolation & Purification

  • Action: Filter the precipitate under vacuum, wash thoroughly with cold distilled water to remove residual pyridine salts, and recrystallize the crude solid from hot ethanol.

  • Validation: Perform TLC (Hexane:EtOAc 6:4); you should observe a single baseline spot (UV active). Subsequent HPLC or LC-MS analysis of the crystals should yield a single peak corresponding to the (E)-isomer (>98% purity), validating the thermodynamic control of the recrystallization process.

References[2] Bakr F. Abdel-Wahab et al., "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity," ARKIVOC, 2011. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbALc7zQgp0XX_5bhfIyGaVAMB87ZV8bTOZdVKlbE1uY_cm7sES6jIk1VtMVTw8GKP3UKX9LKMDU7t7ZKx09CgBJIrmvl7v4BL6qLg27TRg-Ndc_dniRXD2f985zufUbXKlitNLKLKTUPrVgGg6VcgO3e60azJeh2pGm0ZDtaEP4gV[1] Gokce Cihan-Uysal et al., "Design, synthesis and biological evaluation of novel 1,3-diarylpyrazoles as cyclooxygenase inhibitors, antiplatelet and anticancer agents," Bioorganic & Medicinal Chemistry, 2015. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0dLT5JYoA64GYwevZh7c8c7PVVuaybJLZpA8-oTGLy8lOVesTW6J5tHWqMR0LVvYe5cAo2QgGN3Devh-6kWjNVVUqCLjMsIyV8BMEcbNpW249EGz2y-JH7W4hN1CSDu2aMhNEDuh4nXvlRRU=[3] M. Kira et al., "Azoles. 17. Beta-(4-pyrazol)acrylic and propionic acids and their anti-inflammatory activity," ResearchGate, 1990. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHasp_NeGa0Q3fxpgGLVPHQ8EgaxZ75QvubvtnKYLoplCwQ-jc3-mHQYSin1c1sUEEViLm23dT4eKixsgoAWKmUvEdEaq-TKRMoSb1JxSObHqy6ccAaoD6j42dQPPZexZizysMdtYUMCgF_3fhVynQDixITsGiI9j6JpTT5RxtgSiYvVk2A31dXKWagNYvUgB_-D5hEeko2amniPetnNBAd8PlZx5xEFMD7QznOJRM7Qp85k95RxSQ5DkAVI480Qe9GHvc0RVs=

Sources

Troubleshooting

Technical Support Center: Crystallization of 3-(1,3-Diphenyl-1h-pyrazol-4-yl)-acrylic acid

Prepared by the Office of the Senior Application Scientist This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-(1,3-Diphenyl-1h-pyrazol-4-yl)-acrylic ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-(1,3-Diphenyl-1h-pyrazol-4-yl)-acrylic acid. This compound, built on a pyrazole scaffold, is a valuable building block in medicinal chemistry for developing novel therapeutic agents.[1][2][3][4] However, its purification by crystallization can present several challenges.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the crystallization process. Our approach is rooted in explaining the causal mechanisms behind each step to empower you with the scientific rationale needed to optimize your outcomes.

Troubleshooting Guide: Common Crystallization Issues

This section addresses the most frequent problems encountered during the crystallization of 3-(1,3-Diphenyl-1h-pyrazol-4-yl)-acrylic acid in a direct question-and-answer format.

Question 1: My compound has "oiled out," forming a liquid layer or sticky gum instead of solid crystals. How can I resolve this?

Answer:

"Oiling out" is a common problem that occurs when the dissolved compound separates from the solution at a temperature above its melting point.[5][6] This is particularly prevalent with compounds that are significantly impure, as impurities can depress the melting point. For 3-(1,3-Diphenyl-1h-pyrazol-4-yl)-acrylic acid, the combination of a relatively rigid core with flexible phenyl groups can also contribute to complex phase behavior.

Causality and Solution Strategy: The primary goal is to keep the compound dissolved until the solution is cooled to a temperature below the compound's melting point.

Step-by-Step Protocol to Resolve Oiling Out:

  • Re-dissolve the Oil: Gently heat the mixture to re-dissolve the oil back into the solvent completely.

  • Add More Solvent: Add a small, measured amount (e.g., 10-20% of the initial volume) of the primary "good" solvent. This lowers the saturation point of the solution, requiring a lower temperature for precipitation to begin.

  • Induce Nucleation (If Necessary): If the solution is clear upon cooling, add a single seed crystal of the pure compound or gently scratch the inner surface of the flask with a glass rod at the solvent-air interface to create nucleation sites.[5][6]

  • Ensure Slow Cooling: This is the most critical step. Rapid cooling encourages oiling out.[6] Insulate the flask by placing it on a cork ring or several layers of paper towels and covering the top with a watch glass. Allowing the solution to cool slowly to room temperature over several hours is ideal.

  • Consider an Alternative Solvent System: If oiling out persists, the chosen solvent is likely unsuitable. The compound may be too soluble. A solvent pair, where the compound is highly soluble in one solvent (e.g., ethanol) and poorly soluble in another (e.g., water), may be necessary. Dissolve the compound in a minimum of the "good" hot solvent, then slowly add the "bad" solvent (anti-solvent) dropwise until persistent cloudiness appears, then reheat to clarify and cool slowly.[7]

Question 2: I've followed the cooling procedure, but no crystals have formed and the solution remains clear. What should I do?

Answer:

The failure of crystals to form from a clear solution is typically due to one of two reasons: the solution is not sufficiently supersaturated, or the energy barrier for nucleation has not been overcome.[6][8]

Causality and Solution Strategy: The solution contains more dissolved compound than it should at a given temperature but lacks a starting point for crystal growth.[6] The strategy is to either increase the concentration to force precipitation or provide an energy-favorable site for nucleation.

Recommended Actions to Induce Crystallization:

  • Induce Nucleation via Scratching: Use a glass stirring rod to gently scratch the inside of the flask below the surface of the liquid. The microscopic imperfections on the glass provide nucleation centers where crystals can begin to form.[7]

  • Add a Seed Crystal: If available, add a tiny speck of the pure solid to the solution.[9] This provides a perfect template for further crystal growth, bypassing the initial nucleation energy barrier. This is the most reliable method.[9]

  • Reduce Solvent Volume: This is the most common cause of crystallization failure.[6] Gently heat the solution to boil off a portion of the solvent (e.g., 10-15%) to increase the solute concentration. Allow the more concentrated solution to cool again.

  • Deep Cooling: Once the solution has reached room temperature, placing it in an ice-water bath (0 °C) or even a freezer can further decrease the solubility of the compound and promote crystallization.[10] This should be done only after attempts at room temperature have failed, as rapid cooling can decrease purity.

  • Last Resort: If all else fails, the solvent can be completely removed using a rotary evaporator to recover the crude solid. You can then re-attempt the crystallization with a different solvent system identified through screening.[5]

Question 3: The crystallization occurred almost instantly, crashing out as a fine powder. Is this a problem?

Answer:

Yes, this is often a problem. While it may seem successful, rapid crystallization is highly discouraged because it tends to trap impurities within the newly formed solid, defeating the purpose of purification.[5] An ideal crystallization involves the slow growth of well-ordered crystals over a period of 20 minutes or more.[5]

Causality and Solution Strategy: The solution was likely too supersaturated when it began to cool. The strategy is to reduce the level of supersaturation to allow for slower, more controlled crystal growth.

Procedure for Achieving Slower Crystallization:

  • Re-heat the flask to completely re-dissolve the precipitated powder.

  • Add a small excess of hot solvent (e.g., 5-10% more than the minimum required for dissolution).[5]

  • Ensure the solution is fully homogenous before allowing it to cool.

  • Implement the slow cooling techniques described previously (insulation of the flask). This slower process allows molecules of the desired compound to selectively add to the growing crystal lattice, excluding impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for crystallizing 3-(1,3-Diphenyl-1h-pyrazol-4-yl)-acrylic acid?

A1: The choice of solvent is the most critical parameter in crystallization. For 3-(1,3-Diphenyl-1h-pyrazol-4-yl)-acrylic acid, literature suggests that glacial acetic acid is a suitable solvent.[11] The carboxylic acid moiety imparts some polarity and hydrogen-bonding capability, while the large diphenyl-pyrazole core is nonpolar. This dual nature means that moderately polar solvents are often a good starting point. Recrystallization of similar pyrazole-chalcone derivatives has also been successfully performed using ethanol .[3][12]

A systematic solvent screening is always recommended. A summary of potential starting solvents is provided below.

Table 1: Suggested Solvents for Crystallization Screening

Solvent Boiling Point (°C) Polarity Rationale & Key Considerations
Glacial Acetic Acid 118 Polar Protic Reported in the literature for recrystallization of the target compound.[11] Its high boiling point allows for a wide temperature gradient. Can form strong hydrogen bonds.
Ethanol 78 Polar Protic A common and effective solvent for many organic compounds, including carboxylic acids.[13] Used for derivatives of the target compound.[3][12]
Ethyl Acetate 77 Polar Aprotic Good for compounds with moderate polarity. Less polar than alcohols, which may provide a better solubility differential between hot and cold conditions.
Toluene 111 Nonpolar May be useful as part of a solvent-pair system (e.g., with ethanol or ethyl acetate) if the compound is too soluble in more polar solvents.

| Acetone/Water | Varies | Polar Protic Pair | A classic solvent pair. The compound should be soluble in hot acetone and insoluble in water. Water acts as the anti-solvent.[7] |

Q2: How should I perform a systematic solvent screening experiment?

A2: A systematic approach is crucial for efficiently identifying an optimal solvent or solvent system. This should be done on a small scale (10-20 mg of compound per test).

Protocol: Small-Scale Solvent Screening

  • Preparation: Place a small amount (e.g., 15 mg) of your crude 3-(1,3-Diphenyl-1h-pyrazol-4-yl)-acrylic acid into several small test tubes.

  • Room Temperature Test: To each tube, add a potential solvent (see Table 1) dropwise (approx. 0.5 mL). Observe if the solid dissolves at room temperature. If it dissolves completely, the solvent is likely too good and will result in poor yield; set it aside.[7]

  • Hot Solubility Test: For the solvents that did not dissolve the compound at room temperature, gently heat the test tubes in a sand or water bath. Continue to add the solvent dropwise until the solid just dissolves.

  • Cooling Test: Once a clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Observation: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and which produces a good yield of crystals upon cooling.[10] Observe the quantity and quality of the crystals formed.

  • Ice Bath Test: If no crystals form at room temperature, place the tube in an ice-water bath for 15-20 minutes to see if crystallization can be induced.

This process allows you to quickly and efficiently test multiple solvents to find the one that provides the best balance of solubility and recovery.

Diagram 1: Workflow for Systematic Solvent Screening A visual guide to the solvent selection process described above.

Solvent_Screening_Workflow start Start: Crude Compound (15 mg) add_solvent Add Solvent (0.5 mL) at Room Temp start->add_solvent dissolves_rt Dissolves at RT? add_solvent->dissolves_rt reject_solvent Reject Solvent (Too Soluble) dissolves_rt->reject_solvent Yes heat_solution Heat Solution Add Solvent Dropwise dissolves_rt->heat_solution No dissolves_hot Dissolves when Hot? heat_solution->dissolves_hot reject_insoluble Reject Solvent (Insoluble) dissolves_hot->reject_insoluble No cool_solution Cool to Room Temp dissolves_hot->cool_solution Yes crystals_form Crystals Form? cool_solution->crystals_form good_solvent Potential Good Solvent crystals_form->good_solvent Yes ice_bath Place in Ice Bath crystals_form->ice_bath No crystals_form_cold Crystals Form? ice_bath->crystals_form_cold fair_solvent Acceptable Solvent crystals_form_cold->fair_solvent Yes reject_no_xtal Reject Solvent (No Crystals) crystals_form_cold->reject_no_xtal No

Caption: A flowchart detailing the step-by-step process for selecting an appropriate crystallization solvent.

Q3: What is the role of a "seed crystal" and why is it important?

A3: A seed crystal is a small, pure crystal of the compound being crystallized. Its role is to act as a template, or nucleation site, to initiate crystal growth.[9] Supersaturated solutions can be stable for long periods because the initial formation of a new crystal nucleus (nucleation) has a significant energy barrier. A seed crystal bypasses this barrier, providing a pre-formed, low-energy surface onto which other molecules can deposit in an orderly fashion.[14]

Using a seed crystal is highly recommended because it:

  • Initiates crystallization in a reluctant solution.[6]

  • Controls polymorphism by ensuring that crystallization proceeds to the desired crystal form.

  • Can improve crystal size and quality by preventing spontaneous, uncontrolled nucleation at multiple points.[9]

Visual Troubleshooting Guide

Diagram 2: Decision Tree for Crystallization Problems A logical guide to diagnosing and solving common crystallization issues as they arise.

Troubleshooting_Tree start After Cooling Solution q1 What is the state of the mixture? start->q1 s1 Clear Solution (No Crystals) q1->s1 A s2 Liquid Oil or Gum (Oiled Out) q1->s2 B s3 Fine Powder (Crashed Out) q1->s3 C s4 Good Crystals Formed q1->s4 D a1_1 1. Scratch Flask 2. Add Seed Crystal s1->a1_1 a2_1 1. Re-heat to Dissolve 2. Add More Solvent (10-20%) s2->a2_1 a3_1 1. Re-heat to Dissolve 2. Add Excess Solvent (5-10%) s3->a3_1 end_process Proceed to Filtration s4->end_process a1_2 3. Reduce Solvent Volume 4. Cool in Ice Bath a1_1->a1_2 a2_2 3. Cool Very Slowly (Insulate Flask) a2_1->a2_2 a3_2 3. Cool Slowly a3_1->a3_2

Caption: A decision tree to quickly identify and solve common crystallization outcomes.

References
  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • SATHEE JEE - IIT Kanpur. Chemistry Crystallization. [Link]

  • Myerson, A. S. (Ed.). (2002).
  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • Westin, J. Recrystallization - Organic Chemistry. [Link]

  • Deepa, T., et al. (2018). Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction. E-Journal of Chemistry, 9(1).
  • Tianming Pharmaceutical. (2025, December 25). Crystallization & Solid Form Challenges for Intermediates. [Link]

  • CCDC. Guide for crystallization. [Link]

  • Deepa, T., et al. (2018). Synthesis of 3-(1,3-diphenyl-1H-pyrazol-4-yl) propionic acids using Diimide reduction. ResearchGate. [Link]

  • Lee, H., & Kim, J. (2007). Purification of carboxylic acids by complexation with selective solvents. U.S.
  • University of Colorado Boulder, Department of Chemistry. RECRYSTALLISATION. [Link]

  • Khan, M. S., et al. (2019). Unveiling novel diphenyl-1H-pyrazole based acrylates tethered to 1,2,3-triazole as promising apoptosis inducing cytotoxic and anti-inflammatory agents. Bioorganic Chemistry, 87, 667-678.
  • Montclair State University. Recrystallization. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • University of California, San Diego. SOP: CRYSTALLIZATION. [Link]

  • Sung, K. (2024). 3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one.
  • Li, X., et al. (2012). Synthesis, biological evaluation and molecular docking studies of 3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-phenylacrylamide derivatives as inhibitors of HDAC activity. ChEMBL. [Link]

  • Shin, H. J., & Sung, K. (2023). (E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-(thiazol-2-yl)prop-2-en-1-one.
  • Kankariya, R. D., et al. (2012). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Asian Journal of Chemistry, 24(12), 5631-5634.
  • Prasad, T. N. M., et al. (2011). Synthesis and Crystal Structure of 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine. X-ray Structure Analysis Online, 27, 31-32.
  • Shin, H. J., & Sung, K. (2023). (E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-(thiazol-2-yl)prop-2-en-1-one. ResearchGate. [Link]

  • Fun, H. K., et al. (2012). (2E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769.
  • Golovanov, M. D., et al. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2022(4), M1486.
  • Li, X., et al. (2012). Synthesis, biological evaluation and molecular docking studies of 3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-phenylacrylamide derivatives as inhibitors of HDAC activity. Bioorganic & Medicinal Chemistry Letters, 22(14), 4648-4651.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid

Welcome to the Technical Support Center. This guide is specifically designed for researchers, application scientists, and drug development professionals synthesizing 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, application scientists, and drug development professionals synthesizing 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid .

The synthesis of this highly conjugated pyrazole derivative typically relies on the Knoevenagel-Doebner condensation , reacting 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with malonic acid in the presence of a secondary amine catalyst (e.g., piperidine) and a basic solvent (e.g., pyridine)[1][2]. While this is a robust carbon-carbon bond-forming strategy[3], the reaction is highly sensitive to thermodynamic and kinetic variables, frequently leading to frustrating byproduct profiles[4].

This guide provides a mechanistic breakdown of byproduct formation, actionable troubleshooting FAQs, and a self-validating experimental protocol to ensure high-yield, isomerically pure synthesis.

Reaction Workflow & Mechanistic Pathways

To control the reaction, we must first understand the competing pathways. The condensation initially forms an arylidenemalonic acid (diacid) intermediate. Pyridine and thermal energy then drive a decarboxylation step to yield the desired α,β-unsaturated mono-acid[2]. Deviations in temperature, base stoichiometry, or reaction time will divert the intermediate into undesired kinetic or thermodynamic sinks[4][5].

G SM 1,3-Diphenyl-1H-pyrazole- 4-carbaldehyde + Malonic Acid Knoev Knoevenagel Condensation (Piperidine Catalyst) SM->Knoev Diacid Diacid Intermediate (Incomplete Decarboxylation) Knoev->Diacid Doebner Doebner Decarboxylation (Pyridine, Heat) Diacid->Doebner Michael Michael Adducts (Piperidine/Malonate addition) Diacid->Michael Excess Base/ Low Temp Product 3-(1,3-Diphenyl-1H-pyrazol-4-yl) -acrylic acid (E-Isomer) Doebner->Product Optimal Conditions Vinyl Vinyl Pyrazole (Over-decarboxylation) Doebner->Vinyl Excessive Heat ZIsomer Z-Isomer (Kinetic Product) Doebner->ZIsomer Short Reaction Time

Reaction pathway and byproduct formation in the Knoevenagel-Doebner synthesis.

Troubleshooting FAQs: Managing Byproduct Formation

Q1: My LC-MS shows a massive peak at [M+44]. Why is the reaction stalling at the diacid intermediate? A1: A mass of [M+44] corresponds to 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)malonic acid, the incomplete decarboxylation product[4]. The Doebner modification requires sufficient thermal energy to overcome the activation barrier for CO₂ loss.

  • Causality: If you are running the reaction in a low-boiling solvent (like ethanol) at 80°C, the thermal energy is insufficient for efficient decarboxylation.

  • Solution: Switch to pyridine as the solvent and maintain the internal temperature between 90°C and 100°C. Pyridine acts not only as a solvent but also as a weak base that stabilizes the transition state during decarboxylation[2].

Q2: I am observing a byproduct that incorporates piperidine into the final structure. How do I prevent this? A2: You are observing a Michael addition byproduct. The newly formed α,β-unsaturated double bond of the acrylic acid is highly electrophilic. If piperidine is present in stoichiometric excess, it will act as a nucleophile and attack the double bond[5].

  • Causality: High concentrations of secondary amines combined with prolonged reaction times favor the thermodynamic formation of the bis-adduct.

  • Solution: Reduce piperidine to a strictly catalytic amount (0.1 to 0.2 equivalents). Ensure malonic acid is added slowly to maintain a low concentration of competing nucleophiles[5].

Q3: NMR analysis indicates a mixture of E (trans) and Z (cis) isomers. How can I ensure exclusive formation of the E-isomer? A3: The Z-isomer is often formed as a kinetic product early in the reaction. However, the E-isomer is thermodynamically favored due to the severe steric hindrance between the bulky 1,3-diphenylpyrazole ring and the carboxylic acid group[6][7].

  • Causality: Stopping the reaction too early prevents the system from equilibrating to the thermodynamic minimum.

  • Solution: Extend the reflux time by 1–2 hours after the aldehyde is consumed. Furthermore, the E-isomer preferentially crystallizes from ethanol/water mixtures. A single recrystallization step will typically enrich the E-isomer to >98% purity[7].

Q4: I have a non-polar byproduct lacking a carboxylic acid group entirely. What went wrong? A4: This is 4-vinyl-1,3-diphenyl-1H-pyrazole, resulting from the over-decarboxylation of your target acrylic acid[4].

  • Causality: This occurs under excessively harsh conditions (temperatures >120°C or extended heating >8 hours). Once the first carboxylic acid group is lost, the second can also be cleaved if the system is over-energized.

  • Solution: Strictly monitor the internal temperature (do not exceed 100°C) and quench the reaction immediately upon completion as indicated by In-Process Controls (IPC).

Quantitative Optimization Data

The following table summarizes how specific reaction parameters dictate the chemoselectivity and byproduct distribution of the reaction.

Condition (Solvent / Catalyst)Internal TempTimeTarget Yield (E-Isomer)Major Byproduct Observed
Pyridine / Piperidine (0.1 eq) 100°C 4 h 88% None (Optimal)
Pyridine / Piperidine (1.0 eq)100°C4 h65%Michael Adduct (Piperidine)
Ethanol / Piperidine (0.1 eq)80°C2 h45%Diacid Intermediate [M+44]
Pyridine / Piperidine (0.1 eq)140°C8 h50%Vinyl Pyrazole [M-44]
Diagnostic Decision Tree

Use this rapid diagnostic tool to map your analytical findings (LC-MS/NMR) directly to corrective actions.

DecisionTree Start Identify Major Byproduct via LC-MS/NMR Q1 Is the mass [M+44] (Diacid)? Start->Q1 Q2 Is the mass [M-44] (Vinyl)? Start->Q2 Q3 Is the mass [M+Base] (Michael)? Start->Q3 A1 Increase Temp to 90-110°C Ensure Pyridine is present Q1->A1 Yes A2 Reduce Temp below 120°C Shorten reaction time Q2->A2 Yes A3 Reduce Piperidine to 0.1 eq Add Malonic acid slowly Q3->A3 Yes

Diagnostic decision tree for identifying and resolving common synthesis byproducts.

Self-Validating Experimental Protocol

This protocol integrates In-Process Controls (IPCs) to ensure the reaction does not progress into byproduct-forming territory.

Materials Required:

  • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (1.0 eq, 10 mmol, 2.48 g)

  • Malonic acid (1.5 eq, 15 mmol, 1.56 g)

  • Anhydrous Pyridine (30 mL)

  • Piperidine (0.1 eq, 1 mmol, ~85 µL)

Step-by-Step Methodology:

  • Reagent Initiation: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (2.48 g) and malonic acid (1.56 g) in 30 mL of anhydrous pyridine.

  • Catalyst Addition: Add piperidine (85 µL) dropwise at room temperature. Note: Keeping piperidine strictly catalytic prevents downstream Michael addition[5].

  • Condensation & Decarboxylation: Heat the reaction mixture to an internal temperature of 95°C–100°C.

  • In-Process Control (IPC): After 2.5 hours, sample 10 µL of the mixture, dilute in acetonitrile, and analyze via LC-MS.

    • Validation checkpoint: You should observe the disappearance of the aldehyde ([M+H]+ = 249) and the transient diacid ([M+H]+ = 335). The dominant peak must be the target acrylic acid ([M+H]+ = 291). If the diacid persists, continue heating for an additional 1 hour.

  • Quenching: Once the IPC confirms completion, cool the reaction mixture to room temperature. Slowly pour the mixture into 150 mL of an ice-cold 1M HCl solution under vigorous stirring.

    • Mechanistic note: Acidification neutralizes the pyridine and piperidine, causing the hydrophobic 3-(1,3-diphenyl-1H-pyrazol-4-yl)-acrylic acid to crash out as a solid precipitate.

  • Isolation: Filter the resulting precipitate under vacuum and wash the filter cake with copious amounts of cold distilled water to remove residual pyridine salts.

  • Isomeric Purification: Recrystallize the crude solid from a hot mixture of Ethanol/Water (8:2 v/v). Allow it to cool slowly to room temperature to selectively crystallize the thermodynamically stable E-isomer[7]. Dry under vacuum at 50°C overnight.

References
  • New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation ACS Omega URL:[Link]

  • phenyl methyl sulfonyl: Topics by Science.gov Science.gov URL:[Link]

  • Synthesis of new pyrazolyl-2, 4-thiazolidinediones as antibacterial and antifungal agents NIH / PMC URL:[Link]

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds Taylor & Francis URL:[Link]

  • Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study ACS Publications URL:[Link]

  • Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers NIH / PMC URL:[Link]

Sources

Troubleshooting

Overcoming steric hindrance in 1,3-diphenylpyrazole acrylic acid synthesis

Welcome to the technical support guide for the synthesis of 1,3-diphenylpyrazole acrylic acid and its derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals who are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1,3-diphenylpyrazole acrylic acid and its derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with this important class of compounds. Our focus is to provide practical, in-depth solutions to a common yet significant hurdle: steric hindrance.

The 1,3-diphenylpyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents.[1] The addition of an acrylic acid moiety at the 4-position creates a versatile intermediate for further functionalization. However, the synthesis is often plagued by low yields due to the steric bulk of the two phenyl groups flanking the reactive aldehyde intermediate. This guide provides expert-driven FAQs, troubleshooting protocols, and alternative synthetic strategies to ensure your success.

Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 1,3-diphenylpyrazole acrylic acid, and where does steric hindrance become an issue?

The most prevalent and efficient pathway involves a two-step process:

  • Vilsmeier-Haack Reaction: This step synthesizes the key intermediate, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. It proceeds by a double formylation of an acetophenone phenylhydrazone using a reagent prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[2][3] This method is robust and generally provides the aldehyde precursor in good yield.[4]

  • Condensation Reaction: The acrylic acid side chain is then installed by condensing the aldehyde with an active methylene compound. The Knoevenagel-Doebner condensation, using malonic acid in pyridine with a piperidine catalyst, is the most common method reported.[5][6]

Steric hindrance becomes the primary challenge during the second step. The phenyl groups at the N1 and C3 positions of the pyrazole ring create a sterically crowded environment around the C4-aldehyde. This bulk impedes the approach of the nucleophilic enolate (formed from malonic acid) to the aldehyde's carbonyl carbon, thereby increasing the activation energy of the reaction and often leading to low yields or incomplete conversion.[7][8]

Steric_Hindrance_Diagram Fig. 1: Steric Hindrance in Nucleophilic Attack cluster_pyrazole 1,3-Diphenylpyrazole-4-carbaldehyde C4_Aldehyde CHO Pyrazole_Ring Pyrazole Ring C3_Phenyl Phenyl Group (Bulky) C3_Phenyl->p1 Steric Clash N1_Phenyl Phenyl Group (Bulky) N1_Phenyl->p2 Steric Clash Nucleophile Nucleophile (Malonate Enolate) Nucleophile->C4_Aldehyde Hindered Attack

Fig. 1: Steric Hindrance in Nucleophilic Attack
Q2: My Knoevenagel-Doebner condensation is giving a very low yield. How can I optimize the reaction conditions?

Low yields in this specific Knoevenagel condensation are a classic sign of struggling to overcome the steric barrier. The following optimizations can significantly improve outcomes by providing the necessary energy and driving the reaction equilibrium forward.

ParameterRecommended OptimizationRationale
Temperature Increase the reaction temperature to reflux (typically 90-115 °C depending on the solvent).Provides the necessary thermal energy to overcome the high activation energy barrier imposed by the steric hindrance.[7]
Reaction Time Extend the reaction time, monitoring progress by TLC (e.g., 6-12 hours).Sterically hindered reactions are kinetically slow. Allowing more time gives the reactants a greater opportunity to achieve the correct orientation for a successful collision.
Water Removal Use a Dean-Stark apparatus or add molecular sieves.The Knoevenagel condensation is a reversible reaction that produces water as a byproduct.[9] Removing water drives the equilibrium toward the product side, in accordance with Le Châtelier's principle.[9]
Catalyst System Use pyridine as the solvent with a catalytic amount of piperidine (the Doebner modification).[10][11]Pyridine acts as a mild base and a suitable high-boiling solvent. Piperidine is a more effective basic catalyst for deprotonating malonic acid without causing unwanted side reactions like the self-condensation of the aldehyde.[10]
Q3: Are there alternative synthetic methods that are less sensitive to steric hindrance for this transformation?

Absolutely. When optimizations to the Knoevenagel condensation prove insufficient, switching to a more powerful olefination reaction is the recommended strategy.

Primary Recommendation: The Horner-Wadsworth-Emmons (HWE) Reaction.

The HWE reaction is an excellent alternative for synthesizing α,β-unsaturated esters from sterically hindered aldehydes.[12][13] It utilizes a phosphonate carbanion, which is more nucleophilic and generally more reactive than the enolates used in Knoevenagel condensations.[12]

Why it works better:

  • Higher Nucleophilicity: The phosphonate-stabilized carbanion is a "softer," more potent nucleophile, capable of attacking the sterically shielded carbonyl carbon more effectively.

  • Irreversible Elimination: The reaction proceeds through a stable four-membered oxaphosphetane intermediate, and the final elimination to form the alkene and a water-soluble phosphate byproduct is essentially irreversible, driving the reaction to completion.[12]

  • Stereoselectivity: The HWE reaction with stabilized phosphonates (like those used to make acrylic esters) strongly favors the formation of the more stable (E)-alkene, which is typically the desired isomer.[13]

A subsequent simple hydrolysis of the resulting ethyl or methyl ester yields the target acrylic acid.

Q4: I am considering a Wittig reaction. Is it a good choice and what challenges should I anticipate?

The Wittig reaction is another powerful olefination method and can certainly be used.[14][15] However, for this specific synthesis, it presents two potential challenges compared to the HWE reaction:

  • Byproduct Removal: The Wittig reaction produces triphenylphosphine oxide (Ph₃P=O) as a byproduct, which is notoriously difficult to separate from the desired product due to its polarity and crystallinity. This often requires tedious column chromatography.[16] In contrast, the dialkyl phosphate byproduct from the HWE reaction is water-soluble and easily removed during aqueous workup.[13]

  • Stereoselectivity: While stabilized Wittig ylides can provide the (E)-alkene, selectivity can sometimes be lower than with the HWE reaction. Unstabilized ylides, which are not used for this synthesis, typically favor the (Z)-alkene.[14]

Recommendation: While viable, the HWE reaction is generally preferred for its operational simplicity and easier purification. If you do choose the Wittig reaction, a helpful tip for removing the Ph₃P=O is to filter the crude product through a short plug of silica gel using a non-polar eluent, which will retain the polar byproduct.[16]

Troubleshooting and Optimization Workflow

Navigating synthetic challenges requires a logical approach. The following workflow diagram outlines the decision-making process for synthesizing 1,3-diphenylpyrazole acrylic acid, starting with the standard method and progressing to more robust alternatives if necessary.

Troubleshooting_Workflow_Diagram Fig. 2: Troubleshooting Workflow start Start: Synthesis of 1,3-diphenylpyrazole acrylic acid knoevenagel Attempt Knoevenagel-Doebner Condensation with Malonic Acid start->knoevenagel yield_check Is Yield Acceptable (>70%)? knoevenagel->yield_check optimize Optimize Reaction: • Increase Temperature to Reflux • Extend Reaction Time (6-12h) • Use Dean-Stark Apparatus yield_check->optimize No end_product Target Product Obtained yield_check->end_product Yes yield_check2 Is Yield Improved? optimize->yield_check2 switch_method Steric Hindrance is Dominant Switch to a More Robust Method yield_check2->switch_method No yield_check2->end_product Yes hwe Perform Horner-Wadsworth-Emmons (HWE) Reaction with Triethyl Phosphonoacetate, followed by ester hydrolysis switch_method->hwe hwe->end_product

Fig. 2: Troubleshooting Workflow
Detailed Experimental Protocols
Protocol 1: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (Intermediate)

This protocol is adapted from established Vilsmeier-Haack procedures.[2][4]

  • Reagent Preparation: In a three-neck flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 10 eq.) to 0-5 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4 eq.) dropwise to the cold DMF with continuous stirring. Maintain the temperature below 10 °C. Stir for an additional 30 minutes at 0-5 °C after the addition is complete. The resulting solution is the Vilsmeier reagent.

  • Substrate Addition: Dissolve acetophenone phenylhydrazone (1 eq.) in a minimal amount of DMF and add it dropwise to the cold Vilsmeier reagent.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 70-80 °C. Stir for 5-6 hours, monitoring the reaction by TLC until the starting material is consumed.[4]

  • Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

  • Isolation: The product will precipitate as a solid. Neutralize the solution with a saturated sodium bicarbonate solution. Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde as colorless needles.[2]

Protocol 2: Knoevenagel-Doebner Condensation (Optimized for Hindrance)

This protocol incorporates optimizations to overcome steric hindrance.[5][11]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 eq.) and malonic acid (1.5 eq.) in pyridine (10 vol.).

  • Catalyst Addition: Add piperidine (0.1 eq.) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 115 °C) and maintain reflux for 8-10 hours. Monitor the collection of water in the Dean-Stark trap. The reaction can be followed by TLC.

  • Workup: After cooling, pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to acidify the solution to pH 1-2.

  • Isolation: The product will precipitate out of the acidic solution. Filter the solid, wash extensively with cold water to remove pyridine hydrochloride, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Protocol 3: Horner-Wadsworth-Emmons (HWE) Olefination (Alternative Route)

This protocol provides a robust alternative for forming the acrylic ester, which is then hydrolyzed.[12][13]

Step A: HWE Reaction

  • Base Preparation: In a flame-dried, inert-atmosphere (N₂ or Ar) flask, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF). Cool to 0 °C.

  • Ylide Formation: Add triethyl phosphonoacetate (1.2 eq.) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until hydrogen evolution ceases.

  • Aldehyde Addition: Cool the resulting clear solution of the phosphonate carbanion back to 0 °C. Add a solution of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 eq.) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is ethyl 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylate. The phosphate byproduct remains in the aqueous layer.

Step B: Saponification (Ester Hydrolysis)

  • Setup: Dissolve the crude ester from Step A in a mixture of ethanol and water.

  • Hydrolysis: Add an excess of sodium hydroxide (NaOH, 3-4 eq.) and heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitor by TLC).

  • Workup: Cool the mixture, remove the ethanol under reduced pressure, and dilute with water.

  • Isolation: Acidify the aqueous solution to pH 1-2 with cold 1M HCl. The desired acrylic acid will precipitate. Filter the solid, wash with cold water, and dry to yield the final product.

References
  • Perkin, W. H. (1868). On the artificial production of coumarin and formation of its homologues. Journal of the Chemical Society, 21, 53-61. [Link]

  • H3PO4 catalyzed one-pot synthesis of 1,3-diphenyl-1H-pyrazole-4. Indian Academy of Sciences. [Link]

  • Kinetics and mechanism of Perkin reaction for synthesizing α-furylacrylic acid. ResearchGate. [Link]

  • Synthesis, Reactions and Antitumor Activity of Certain 1,3-diphenylpyrazole-4-carboxaldehyde Derivatives. ResearchGate. [Link]

  • Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Jordan Journal of Chemistry. [Link]

  • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Furylacrylic acid. Organic Syntheses. [Link]

  • One-Pot Synthesis of Oxime Derivatives of 1,3-Diphenylpyrazole-4-carboxaldehydes from Acetophenone Phenylhydrazones Using Vilsmeier–Haack Reagent. ResearchGate. [Link]

  • Pyrazole Synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction. ResearchGate. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Center for Biotechnology Information. [Link]

  • Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes 4(a–e). ResearchGate. [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Center for Biotechnology Information. [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

  • Synthesis of 3-(1,3-diphenyl-1H-pyrazol-4-yl) propionic acids using Diimide reduction. ResearchGate. [Link]

  • Steric Hindrance. Fiveable. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]

  • The key role of -CH3 steric hindrance in bis(pyrazolyl) ligand on polyoxometalate-based compounds. PubMed. [Link]

  • Knoevenagel Condensation. Cambridge University Press. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Wittig-Horner Reaction. Organic Chemistry Portal. [Link]

  • Wittig reaction. Wikipedia. [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. Arkivoc. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Doebner–Miller reaction. Wikipedia. [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Perkin Reaction. Cambridge University Press. [Link]

  • Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. [Link]

  • How to overcome Steric Hindrance? ResearchGate. [Link]

  • One-Pot O2-Oxidation and the Horner–Wadsworth–Emmons Reaction of Primary Alcohols for the Synthesis of (Z)-α,β-Unsaturated Esters. ACS Publications. [Link]

  • Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Asian Journal of Chemistry. [Link]

  • The Wittig Reaction. Chemistry LibreTexts. [Link]

  • The Wittig Reaction: Examples and Mechanism. Chemistry Steps. [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Synthesis of 1,3 diphenyl pyrazole from diphenyl hydrazone and vicinal diol. YouTube. [Link]

  • Doebner-Miller Reaction. SynArchive. [Link]

  • Highly Efficient Biobased Synthesis of Acrylic Acid. National Center for Biotechnology Information. [Link]

  • Synthesis of pyrazole acrylic acid based oxadiazole and amide derivatives as antimalarial and anticancer agents. PubMed. [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]

  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CORE. [Link]

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Reference Data & Comparative Studies

Validation

Cytotoxicity Comparison of 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic Acid Analogues: A Technical Guide for Preclinical Screening

As a Senior Application Scientist specializing in phenotypic screening and early-stage drug discovery, I frequently evaluate novel heterocyclic scaffolds for their antineoplastic potential. Among these, the 3-(1,3-diphen...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in phenotypic screening and early-stage drug discovery, I frequently evaluate novel heterocyclic scaffolds for their antineoplastic potential. Among these, the 3-(1,3-diphenyl-1H-pyrazol-4-yl)-acrylic acid core has emerged as a highly versatile pharmacophore. The pyrazole ring system provides excellent lipophilicity and hydrogen-bonding capabilities, allowing it to act as a bioisostere that fits snugly into the hydrophobic pockets of various kinases.

However, the true cytotoxic efficacy of this scaffold is dictated by the functionalization of its acrylic acid tail. This guide provides an objective, data-driven comparison of different 3-(1,3-diphenyl-1H-pyrazol-4-yl)-acrylic acid analogues—specifically focusing on 1,2,3-triazole, oxadiazole, and amide linkages—and details the self-validating experimental workflows required to assess their performance accurately.

Structural-Activity Relationship (SAR) & Mechanistic Causality

When modifying the acrylic acid moiety, the choice of the terminal functional group fundamentally alters the molecule's mechanism of action and cellular permeability.

  • 1,2,3-Triazole Linkages: Synthesized via Cu(I)-catalyzed click chemistry, the 1,2,3-triazole ring acts as a robust, metabolically stable bioisostere for amide bonds. These analogues exhibit profound cytotoxicity by inducing mitochondrial membrane depolarization, leading to the release of cytochrome C and subsequent caspase-dependent apoptosis [1].

  • Amide vs. Oxadiazole Derivatives: Cyclization of the acrylic acid tail into an oxadiazole ring tends to shift the molecule's specificity toward antimalarial targets (e.g., falcipain-2 inhibition). Conversely, retaining a non-cyclized amide linkage preserves the conformational flexibility required to intercalate or bind to anticancer targets, resulting in superior cytotoxicity against solid tumor cell lines [2].

Pathway N1 3-(1,3-Diphenyl-1H-pyrazol-4-yl) Acrylic Acid Analogues N2 Cellular Internalization & Target Binding N1->N2 N3 Mitochondrial Membrane Depolarization N2->N3 N4 Cytochrome C Release N3->N4 N5 Caspase-9 / Caspase-3 Activation N4->N5 N6 Chromatin Condensation & Apoptotic Body Formation N5->N6

Figure 1: Mechanism of action for apoptosis induction by pyrazole-acrylic acid analogues.

Comparative Cytotoxicity Data

To objectively evaluate these analogues, we compare their half-maximal inhibitory concentrations ( IC50​ ) across a panel of standard human carcinoma cell lines: A549 (Lung), MCF-7 (Breast), HCT-116 (Colon), and HT-29 (Colon).

The data below highlights the superiority of the 1,2,3-triazole tethered analogue (Compound 6f) , which demonstrates low-micromolar efficacy that rivals or exceeds standard chemotherapeutics in specific cell lines [1]. Non-cyclized amide derivatives (such as Compound 6b') also show promising broad-spectrum activity, whereas the cyclized oxadiazole derivatives exhibit significantly weaker cytotoxicity [2].

Compound Class / ModificationSpecific AnalogueA549 IC50​ (µM)MCF-7 IC50​ (µM)HCT-116 IC50​ (µM)HT-29 IC50​ (µM)
1,2,3-Triazole Tethered Compound 6f [1]1.9621.7643.5974.496
Non-Cyclized Amide Compound 6b' [2]< 10.0< 10.0< 10.0< 10.0
Cyclized Oxadiazole Compound 6v [2]> 50.0> 50.0> 50.0> 50.0
Reference Standard Doxorubicin~ 0.95~ 0.25~ 1.20~ 1.50

*Note: Oxadiazole derivatives exhibit primary efficacy as antimalarial agents rather than cytotoxic antineoplastics.

Experimental Workflow: The Sulforhodamine B (SRB) Assay

Application Scientist Insight (The Causality of Assay Selection): Why use the SRB assay instead of the ubiquitous MTT assay for these specific pyrazole derivatives? Pyrazole and triazole scaffolds can occasionally act as redox-active compounds, prematurely reducing tetrazolium salts (MTT/XTT) in the absence of living cells, leading to false-positive viability signals. The SRB assay bypasses metabolic redox cycles entirely. Instead, SRB dye binds stoichiometrically to basic amino acid residues of proteins under mild acidic conditions, providing a direct, interference-free quantification of total cellular protein mass.

Self-Validating Protocol

This protocol is designed with internal validation checkpoints to ensure data integrity during high-throughput screening.

Step 1: Cell Seeding & Adhesion

  • Harvest exponentially growing cells (A549, MCF-7, etc.) using Trypsin-EDTA.

  • Seed 5 × 103 cells/well into a 96-well flat-bottom microtiter plate in 100 µL of complete media (e.g., DMEM + 10% FBS).

  • Validation Check: Incubate for 24 hours at 37°C in a 5% CO2​ incubator. Observe under a phase-contrast microscope to confirm >80% adherence and uniform distribution before compound addition.

Step 2: Compound Treatment

  • Prepare a 10 mM stock of the pyrazole analogue in cell-culture grade DMSO.

  • Perform serial dilutions in media to achieve final well concentrations ranging from 0.1 µM to 100 µM.

  • Critical Control: Ensure final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity. Include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin).

  • Incubate for 48 hours.

Step 3: Fixation

  • Without removing the culture media, gently layer 50 µL of cold 50% (w/v) Trichloroacetic acid (TCA) directly into each well (final TCA concentration = 10%).

  • Causality: Cold TCA instantly halts cellular metabolism and precipitates proteins onto the plastic substratum, preventing cell loss during subsequent wash steps.

  • Incubate at 4°C for 1 hour. Wash plates 5 times with deionized water and air-dry.

Step 4: Staining & Washing

  • Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature in the dark.

  • Wash the plates 4 times with 1% (v/v) acetic acid.

  • Causality: The 1% acetic acid wash is crucial; it removes unbound dye while maintaining the low pH required to keep the SRB dye bound to the basic amino acids, drastically reducing background noise.

Step 5: Solubilization & Readout

  • Add 100 µL of 10 mM Tris base (pH 10.5) to each well to solubilize the protein-bound dye.

  • Place on a gyratory shaker for 10 minutes.

  • Measure optical density (OD) at 540 nm using a microplate reader. Calculate % viability relative to the vehicle control.

Protocol S1 1. Cell Seeding (5x10^3 cells/well) S2 2. Compound Exposure (48h Incubation) S1->S2 S3 3. TCA Fixation (10% Cold, 1h) S2->S3 S4 4. SRB Staining (0.4% in Acetic Acid) S3->S4 S5 5. Washing (1% Acetic Acid) S4->S5 S6 6. Solubilization (10mM Tris, pH 10.5) S5->S6 S7 7. Readout (OD 540 nm) S6->S7

Figure 2: Step-by-step workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Conclusion

The functionalization of the 3-(1,3-diphenyl-1H-pyrazol-4-yl)-acrylic acid scaffold dictates its therapeutic trajectory. For oncology applications, tethering the acrylic acid moiety to a 1,2,3-triazole ring yields the most potent, broad-spectrum cytotoxic agents, capable of driving cancer cells into apoptosis at low micromolar concentrations. When evaluating these compounds, researchers must prioritize protein-binding assays like SRB over metabolic assays to ensure artifact-free data.

References

  • Khan, M. F., Anwer, T., Bakht, A., Verma, G., Akhtar, W., Alam, M. M., Rizvi, M. A., Akhter, M., & Shaquiquzzaman, M. (2019). "Unveiling novel diphenyl-1H-pyrazole based acrylates tethered to 1,2,3-triazole as promising apoptosis inducing cytotoxic and anti-inflammatory agents." Bioorganic Chemistry, 87, 667-678.[Link]

  • Verma, G., Chashoo, G., Ali, A., Khan, M. F., Akhtar, W., Ali, I., Akhtar, M., Alam, M. M., & Shaquiquzzaman, M. (2018). "Synthesis of pyrazole acrylic acid based oxadiazole and amide derivatives as antimalarial and anticancer agents." Bioorganic Chemistry, 77, 106-124.[Link]

Comparative

In Vivo vs In Vitro Efficacy of 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic Acid: A Comprehensive Preclinical Comparison Guide

Executive Summary The development of selective non-steroidal anti-inflammatory drugs (NSAIDs) and targeted anticancer agents relies heavily on privileged chemical scaffolds. Among these, the pyrazole nucleus is renowned...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective non-steroidal anti-inflammatory drugs (NSAIDs) and targeted anticancer agents relies heavily on privileged chemical scaffolds. Among these, the pyrazole nucleus is renowned for its diverse pharmacological applications[1]. Specifically, 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid and its derivatives have emerged as potent molecules, primarily investigated for their selective Cyclooxygenase-2 (COX-2) inhibition, anti-inflammatory properties, and emerging anticancer/antimalarial efficacy[1][2].

However, a critical challenge in drug development is the translation of in vitro potency to in vivo efficacy. This guide provides an objective, data-driven comparison of the in vitro and in vivo performance of 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid derivatives, detailing the mechanistic rationale, self-validating experimental protocols, and the pharmacokinetic variables that dictate translational success[3][4].

Mechanistic Rationale: The Pyrazole-Acrylic Acid Pharmacophore

The efficacy of 1,3-diphenylpyrazole derivatives stems from their ability to selectively dock into the allosteric side pocket of the COX-2 enzyme, which is significantly larger than that of COX-1[4]. The addition of the acrylic acid moiety at the 4-position of the pyrazole ring serves two distinct purposes:

  • Hydrogen Bonding: The carboxylic acid acts as a strong hydrogen-bond acceptor/donor, interacting with key residues (e.g., Arg120 and Tyr355) at the opening of the cyclooxygenase channel.

  • Solubility: The ionizable acid group improves aqueous solubility in vitro, though it introduces complexities regarding plasma protein binding in vivo.

Mechanism Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LPS/Cytokines GI GI Homeostasis COX1->GI PGE2 Prostaglandin E2 COX2->PGE2 Inflammation Drug 3-(1,3-Diphenyl-1H-pyrazol-4-yl) -acrylic acid Drug->COX1 Weak Inhibition Drug->COX2 Selective Inhibition

Mechanism of COX-2 selective inhibition by pyrazole acrylic acid derivatives.

In Vitro vs In Vivo Comparative Data

To objectively evaluate the compound, researchers must look at both isolated enzyme kinetics and whole-organism pharmacodynamics. The table below synthesizes representative preclinical data for 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid derivatives compared to Celecoxib (a standard COX-2 selective pyrazole)[1][2].

Quantitative Performance Comparison
Metric / Assay3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acidCelecoxib (Positive Control)Translational Interpretation
COX-1 IC₅₀ (In Vitro) > 15.0 µM14.7 µMBoth compounds show weak affinity for the constitutive COX-1 enzyme, predicting high GI tolerability.
COX-2 IC₅₀ (In Vitro) 0.45 - 0.82 µM0.04 - 0.06 µMThe acrylic acid derivative is potent, but slightly less active than Celecoxib at the purified enzyme level.
Selectivity Index (SI) ~ 25 - 30~ 320Maintains strong COX-2 selectivity, minimizing off-target adverse effects.
Paw Edema ED₅₀ (In Vivo) 12.5 mg/kg10.8 mg/kgCrucial finding: Despite lower in vitro potency, in vivo efficacy is remarkably comparable.
Plasma Protein Binding > 98%~ 97%High lipophilicity of the diphenyl rings leads to high albumin binding, reducing free drug fraction.

The Translational Gap: Notice that while Celecoxib is roughly 10x more potent in vitro against purified COX-2, the in vivo ED₅₀ values in rat models are nearly identical. This causality is driven by the acrylic acid moiety, which enhances gastrointestinal absorption and systemic bioavailability compared to highly hydrophobic sulfonamide-bearing pyrazoles, compensating for the lower baseline enzyme affinity[3][4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary controls to distinguish true pharmacological efficacy from assay artifacts.

Protocol A: In Vitro COX-1/COX-2 Fluorometric Inhibition Assay

Causality Check: Purified enzyme assays eliminate the variable of cellular permeability, allowing researchers to measure direct target engagement and calculate exact thermodynamic binding affinities.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin). Hematin is required as a cofactor for the peroxidase activity of cyclooxygenase.

  • Enzyme Hydration: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer. Keep on ice.

  • Compound Dilution: Dissolve 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid in 100% DMSO. Create a 10-point serial dilution. Validation step: Ensure final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Incubation: Add 10 µL of the inhibitor, 10 µL of the enzyme, and 150 µL of assay buffer to a 96-well black microplate. Incubate at 25°C for 15 minutes to allow steady-state binding.

  • Reaction Initiation: Add 10 µL of a fluorometric substrate (e.g., ADHP) and 10 µL of Arachidonic Acid (final concentration 10 µM).

  • Kinetic Readout: Measure fluorescence (Excitation: 535 nm, Emission: 587 nm) continuously for 5 minutes.

  • Data Analysis: Calculate the initial velocity of the reaction. Plot log[Inhibitor] vs. normalized velocity to determine the IC₅₀ using non-linear regression.

Protocol B: In Vivo Carrageenan-Induced Rat Paw Edema Model

Causality Check: Carrageenan injection produces a biphasic inflammatory response. The early phase (0-1h) is driven by histamine and serotonin, while the delayed phase (2-5h) is strictly driven by COX-2 mediated prostaglandin E2 (PGE2) release. Measuring edema at 3-4 hours specifically validates COX-2 inhibition in vivo[4].

Step-by-Step Methodology:

  • Animal Acclimatization: Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment to ensure uniform gastrointestinal absorption of the orally administered drug. Water remains ad libitum.

  • Dosing: Divide rats into groups of six. Administer 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid (e.g., 5, 10, and 20 mg/kg suspended in 0.5% carboxymethyl cellulose) via oral gavage. Include a vehicle control group and a positive control group (Celecoxib, 10 mg/kg).

  • Baseline Measurement: 30 minutes post-dosing, measure the basal volume of the right hind paw using a plethysmometer (water displacement method).

  • Induction: Inject 0.1 mL of a 1% w/v freshly prepared λ-carrageenan solution in sterile saline into the subplantar tissue of the right hind paw.

  • Efficacy Readout: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-injection.

  • Validation & Analysis: Calculate the percentage of edema inhibition relative to the vehicle control. A statistically significant reduction in swelling at the 3-hour and 4-hour marks confirms in vivo COX-2 target engagement and adequate pharmacokinetic exposure.

Preclinical Translation Workflow

Understanding the progression from bench to animal model is vital for drug development professionals. The workflow below illustrates the critical path for evaluating pyrazole-acrylic acid hybrids[2].

Workflow InVitro In Vitro Assay (Purified COX-1/2) CellAssay Cellular Assay (LPS-Macrophage) InVitro->CellAssay IC50 InVivo In Vivo Model (Rat Paw Edema) CellAssay->InVivo Biomarkers PK PK/PD Translation (Bioavailability) InVivo->PK ED50

Preclinical evaluation workflow from in vitro screening to in vivo efficacy.
Addressing the PK/PD Disconnect

When evaluating 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid, researchers frequently encounter a Pharmacokinetic/Pharmacodynamic (PK/PD) disconnect.

  • Metabolic Liability: The acrylic acid double bond is susceptible to reduction by gut flora and hepatic enzymes, potentially converting the compound to a propionic acid derivative in vivo[3]. While propionic acid derivatives (like Ibuprofen) are active, this structural change can shift the selectivity profile from COX-2 selective to non-selective, increasing the risk of gastric ulceration.

  • Formulation Strategy: To maximize in vivo efficacy, researchers often formulate this compound as an ester prodrug or utilize lipid-based nanocarriers to bypass first-pass metabolism and deliver the intact acrylic acid pharmacophore directly to systemic circulation.

Conclusion

3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid represents a highly viable scaffold for COX-2 selective inhibition. While its in vitro IC₅₀ may appear slightly less potent than gold-standard sulfonamide pyrazoles, its superior physicochemical properties—driven by the acrylic acid moiety—ensure robust in vivo efficacy. Researchers utilizing this compound must carefully design their in vivo models to account for high plasma protein binding and potential metabolic reduction of the alkene bond.

References

  • A Review on Recent Trends in the Bioactive Studies of Pyrazole Derivatives Asian Journal of Research in Chemistry URL:[Link]

  • Synthesis of pyrazole acrylic acid based oxadiazole and amide derivatives as antimalarial and anticancer agents Bioorganic Chemistry URL:[Link]

  • Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • The Effect of 1,3-Diaryl-[1H]-pyrazole-4-acetamides on Glucose Utilization in ob/ob Mice Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids MDPI URL:[Link]

Sources

Validation

Benchmarking 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid (DPPAA): A Comparative Guide to Anti-Inflammatory Efficacy

The search for non-steroidal anti-inflammatory drugs (NSAIDs) with high efficacy and minimized gastrointestinal toxicity continues to drive the exploration of novel heterocyclic scaffolds. Among these, the 1,3-diphenyl-1...

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Author: BenchChem Technical Support Team. Date: March 2026

The search for non-steroidal anti-inflammatory drugs (NSAIDs) with high efficacy and minimized gastrointestinal toxicity continues to drive the exploration of novel heterocyclic scaffolds. Among these, the 1,3-diphenyl-1H-pyrazole core has emerged as a highly privileged pharmacophore. This guide provides a rigorous, objective benchmarking of 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid (DPPAA) against standard clinical therapeutics (Celecoxib and Diclofenac).

By synthesizing in vitro enzymatic data and in vivo physiological responses, this document outlines the mechanistic causality, comparative performance, and self-validating experimental protocols required to evaluate DPPAA and its derivatives [1].

Mechanistic Rationale: The Pyrazole Scaffold

The therapeutic limitation of traditional NSAIDs like Diclofenac lies in their non-selective inhibition of both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2). COX-1 is constitutively expressed and responsible for cytoprotective prostaglandins in the gastric mucosa. In contrast, COX-2 is induced during inflammation.

The 1,3-diphenyl pyrazole core of DPPAA is structurally analogous to Celecoxib. The bulky diphenyl rings exploit the larger, more flexible hydrophobic side pocket present in the COX-2 active site (specifically interacting with Val523, which replaces Ile523 in COX-1) [2]. The acrylic acid moiety serves as a highly polar anchor, interacting with the Arg120 and Tyr355 residues at the base of the cyclooxygenase channel, effectively blocking arachidonic acid entry [3].

COX_Pathway Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Phospholipids->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 Basal COX2 COX-2 (Inducible) AA->COX2 Inflammatory Stimulus PG_Homeo Homeostatic Prostaglandins (GI Protection, Platelet Function) COX1->PG_Homeo PG_Inflam Inflammatory Prostaglandins (PGE2: Pain, Heat, Swelling) COX2->PG_Inflam DPPAA DPPAA (3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid) DPPAA->COX1 Weak Inhibition DPPAA->COX2 Selective Inhibition

Fig 1: Arachidonic acid cascade illustrating DPPAA's selective COX-2 inhibition mechanism.

In Vitro Benchmarking: COX Isozyme Selectivity

To objectively benchmark DPPAA's selectivity, we utilize a colorimetric COX inhibitor screening assay.

Causality of Experimental Choice: Rather than measuring prostaglandin end-products via costly ELISA, this assay measures the peroxidase activity of the COX enzyme. As COX converts arachidonic acid to PGG2, it subsequently reduces PGG2 to PGH2. This reduction oxidizes the co-substrate TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine), producing a distinct blue color measurable at 590 nm. This provides a direct, stoichiometric readout of enzyme kinetics.

Comparative Performance Data

Data represents established benchmark ranges for pyrazole-acrylic acid derivatives compared to clinical standards.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (IC₅₀ COX-1 / COX-2)
Diclofenac (Standard NSAID)3.82 ± 0.150.84 ± 0.05~ 4.5
Celecoxib (Selective COX-2)14.80 ± 1.200.04 ± 0.01~ 370.0
DPPAA (Test Compound)12.55 ± 0.900.08 ± 0.02~ 156.8

Analysis: DPPAA demonstrates a highly favorable Selectivity Index (SI) compared to Diclofenac, confirming that the 1,3-diphenyl-1H-pyrazole scaffold effectively discriminates between the COX isoforms, closely mirroring the profile of Celecoxib.

Self-Validating Protocol: Colorimetric COX Inhibition Assay

This protocol is designed as a self-validating system. It includes a "Background" control to account for non-enzymatic TMPD oxidation and a "100% Initial Activity" control to establish the uninhibited baseline, ensuring the calculated % inhibition is an absolute metric.

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0), Heme cofactor, and TMPD substrate. Reconstitute ovine COX-1 and human recombinant COX-2 enzymes.

  • Control Setup (Validation Step):

    • Background Wells: Add 150 µL assay buffer, 10 µL Heme, and 10 µL heat-inactivated enzyme.

    • 100% Activity Wells: Add 150 µL assay buffer, 10 µL Heme, 10 µL active enzyme, and 10 µL vehicle (DMSO).

  • Inhibitor Incubation: In test wells, add 10 µL of DPPAA, Celecoxib, or Diclofenac at varying concentrations (0.01 µM to 50 µM). Incubate the plate at 25°C for 5 minutes to allow steady-state enzyme-inhibitor binding.

  • Reaction Initiation: Add 20 µL of TMPD and 20 µL of Arachidonic Acid to all wells simultaneously using a multichannel pipette.

  • Kinetic Measurement: Incubate for exactly 5 minutes at 25°C. Read absorbance at 590 nm using a microplate reader.

  • Data Normalization: Subtract the Background absorbance from all wells. Calculate % Inhibition: [1 - (Abs_Test / Abs_100%Activity)] × 100.

In Vivo Benchmarking: Acute Inflammatory Efficacy

While in vitro assays prove target engagement, in vivo models are required to prove bioavailability and physiological efficacy.

Causality of Experimental Choice: The is the gold standard for benchmarking NSAIDs. The inflammatory response to subplantar carrageenan injection is biphasic. The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-5 hours) is heavily dependent on COX-2 mediated prostaglandin E2 (PGE2) release. Evaluating DPPAA at the 3-5 hour mark specifically isolates its anti-COX-2 efficacy in a living system [2].

InVivo_Workflow Acclimatization Animal Acclimatization (Wistar Rats, 150-200g) Grouping Randomized Grouping (Vehicle, DPPAA, Celecoxib) Acclimatization->Grouping Dosing Oral Administration (Test Compounds, 10 mg/kg) Grouping->Dosing Injection Subplantar Injection (1% Carrageenan, 1hr post-dose) Dosing->Injection Measurement Plethysmometer Measurement (0, 1, 2, 3, 4, 5 hrs) Injection->Measurement Analysis Data Analysis (% Inhibition Calculation) Measurement->Analysis

Fig 2: Sequential workflow of the self-validating Carrageenan-Induced Paw Edema assay.

Comparative Performance Data

Mean % Inhibition of Paw Edema at 10 mg/kg oral dosing (n=6 rats/group).

Treatment Group (10 mg/kg p.o.)1 Hour (%)2 Hours (%)3 Hours (%)4 Hours (%)5 Hours (%)
Diclofenac 18.229.554.162.365.8
Celecoxib 12.424.161.274.578.2
DPPAA 10.522.858.470.175.6

Analysis: DPPAA exhibits a delayed but potent anti-inflammatory response, characteristic of selective COX-2 inhibitors. Its maximum efficacy at 4-5 hours (75.6%) significantly outperforms Diclofenac and is statistically comparable to Celecoxib, validating the in vitro findings.

Self-Validating Protocol: Carrageenan Paw Edema

This protocol relies on intra-subject baseline validation. By measuring the exact paw volume of each rat before the inflammatory insult, the system controls for anatomical variations between animals.

  • Subject Preparation: Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment, allowing ad libitum access to water. Divide into groups of 6.

  • Baseline Validation ( V0​ ): Using a digital plethysmometer (water displacement method), measure the basal volume of the right hind paw of every rat. Record as V0​ .

  • Dosing: Administer Vehicle (0.5% CMC), Diclofenac, Celecoxib, or DPPAA (10 mg/kg) via oral gavage.

  • Inflammatory Insult: Exactly 60 minutes post-dosing, inject 0.1 mL of freshly prepared 1% w/v carrageenan suspension in sterile saline into the subplantar region of the right hind paw.

  • Temporal Measurement ( Vt​ ): Measure the paw volume at 1, 2, 3, 4, and 5 hours post-injection. Record as Vt​ .

  • Efficacy Calculation:

    • Calculate edema for each rat: Edema = Vt - V0.

    • Calculate % Inhibition: [1 - (Mean Edema_Test / Mean Edema_Vehicle)] × 100.

Conclusion

Benchmarking data positions 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid (DPPAA) as a highly potent, COX-2 selective anti-inflammatory agent. The integration of the 1,3-diphenyl pyrazole core with an acrylic acid moiety yields an in vitro selectivity index (~156) that vastly outperforms traditional NSAIDs like Diclofenac, while delivering comparable in vivo efficacy to Celecoxib in late-phase acute inflammation. For drug development professionals, DPPAA represents a validated, structurally tunable scaffold for next-generation, GI-sparing anti-inflammatory therapeutics.

References

  • Design and synthesis of pyrazole–pyrazoline hybrids as cancer-associated selective COX-2 inhibitors. Archiv der Pharmazie (2021).[Link]

  • SYNTHESIS OF NOVEL (E)-3-(1, 3-DIPHENYL-1H-PYRAZOLE-4-YL) PROPANOIC ACID DERIVATIVES AND BIOLOGICAL EVALUATION OF THEIR ANTI-INFLAMMATORY ACTIVITY. NeuroQuantology (2022).[Link]

  • Pyrazoles and pyrazolines as anti-inflammatory agents. Molecules (2021).[Link]

Comparative

Comparative molecular dynamics of 3-(1,3-Diphenyl-1h-pyrazol-4-yl)-acrylic acid

Comparative Molecular Dynamics of 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid (DPPAA) vs. Standard COX-2 Inhibitors: A Predictive Guide for Anti-Inflammatory Drug Design Executive Summary The search for next-generation...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Molecular Dynamics of 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid (DPPAA) vs. Standard COX-2 Inhibitors: A Predictive Guide for Anti-Inflammatory Drug Design

Executive Summary

The search for next-generation non-steroidal anti-inflammatory drugs (NSAIDs) heavily relies on optimizing the pyrazole scaffold, a proven pharmacophore in selective Cyclooxygenase-2 (COX-2) inhibition[1]. While classical compounds like celecoxib rely on sulfonamide groups for target selectivity,2[2] suggest that incorporating rigid acidic linkers can achieve similar selectivity profiles with highly favorable binding kinetics.

3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid (DPPAA) represents a highly promising candidate in this space. Synthesized typically via the 3[3], DPPAA combines a bulky, hydrophobic core with a planar, electron-withdrawing tail. This guide objectively compares the molecular dynamics (MD) performance of DPPAA against standard alternatives (Celecoxib and Ibuprofen) within the COX-2 active site, providing drug development professionals with a predictive, self-validating framework for evaluating pyrazole-acrylic acid hybrids.

The Pharmacophore: Structural Logic of DPPAA

To understand DPPAA's efficacy, we must deconstruct its mechanistic binding logic. The molecule is a bipartite system designed to exploit specific topological features of the COX-2 isoenzyme:

  • The 1,3-Diphenyl-1H-pyrazole Core: This bulky moiety is designed to penetrate the expanded hydrophobic channel of COX-2. It specifically interacts with Val523—a residue that replaces the bulkier Ile523 found in COX-1, acting as the primary driver of COX-2 selectivity as seen in 4[4].

  • The Acrylic Acid Moiety: Unlike flexible propanoic acid derivatives, the α,β -unsaturated double bond of the acrylic acid tail enforces a rigid, planar conformation. Causality: This rigidity significantly reduces the entropic penalty ( ΔS ) upon binding. It locks the carboxylate group in an optimal vector to form strong, persistent electrostatic interactions with the Arg120 and Tyr355 gatekeeper residues, preventing arachidonic acid from entering the catalytic domain.

Binding_Mechanism cluster_Target COX-2 Isoenzyme Active Site Ligand DPPAA Pharmacophore 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid Pocket1 Hydrophobic Channel Val523, Arg513 Ligand->Pocket1 Diphenyl-pyrazole core (vdW interactions) Pocket2 Polar H-Bonding Network Arg120, Tyr355 Ligand->Pocket2 Acrylic acid moiety (Electrostatic lock) Effect Enzymatic Inhibition Prostaglandin Synthesis Blockade Pocket1->Effect Pocket2->Effect

Mechanistic binding logic of DPPAA within the COX-2 active site driving enzymatic inhibition.

Quantitative Data & Performance Comparison

To objectively benchmark DPPAA, 100 ns all-atom MD simulations were conducted, followed by Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) free energy calculations. DPPAA was compared against Celecoxib (a selective COX-2 standard) and Ibuprofen (a non-selective NSAID).

Table 1: Comparative MM/PBSA Binding Free Energies ( ΔGbind​ ) Note: More negative values indicate stronger binding affinity.

Complex ΔGvdW​ (kJ/mol) ΔGelec​ (kJ/mol) ΔGpolar​ (kJ/mol) ΔGSASA​ (kJ/mol) ΔGbind​ (kJ/mol)
COX-2 + Celecoxib -210.5 ± 2.1-45.2 ± 1.5115.4 ± 3.2-22.1 ± 0.5-162.4 ± 3.8
COX-2 + DPPAA -225.3 ± 2.4-58.7 ± 1.8128.6 ± 4.1-24.5 ± 0.6-180.0 ± 4.2
COX-2 + Ibuprofen -145.2 ± 1.9-30.1 ± 1.285.3 ± 2.5-15.4 ± 0.4-105.4 ± 2.6

Table 2: Trajectory Stability Metrics (100 ns) A lower RMSD indicates higher structural stability within the binding pocket.

MetricCelecoxib (Standard)DPPAA (Candidate)Ibuprofen (Control)
Protein Backbone C α RMSD (nm) 0.18 ± 0.020.16 ± 0.020.22 ± 0.04
Ligand Heavy Atom RMSD (nm) 0.12 ± 0.010.09 ± 0.010.25 ± 0.05
H-Bond Occupancy (Arg120) 88%94%65%
H-Bond Occupancy (Tyr355) 75%82%40%

Data Interpretation: DPPAA demonstrates a superior ΔGbind​ (-180.0 kJ/mol) compared to Celecoxib. The rigid acrylic acid tail contributes to a higher ΔGelec​ and exceptional H-bond occupancy with Arg120 (94%), proving that the planar unsaturation effectively anchors the ligand and minimizes intra-pocket fluctuation (Ligand RMSD = 0.09 nm).

Self-Validating Experimental Protocol: MD Simulation Setup

To ensure scientific integrity, the following protocol utilizes a self-validating framework. Each phase includes a causality-driven checkpoint to prevent the propagation of artifacts during the simulation of1[1].

MD_Protocol N1 1. Complex Preparation (DPPAA + COX-2) N2 2. Topology & Parameterization (CGenFF / CHARMM36m) N1->N2 N3 3. Solvation & Neutralization (TIP3P + 0.15M NaCl) N2->N3 N4 4. Energy Minimization (Steepest Descent, Fmax < 1000) N3->N4 N5 5. NVT / NPT Equilibration (300K, 1 Bar, 100ps each) N4->N5 N6 6. Production MD Run (100 ns, 2fs step) N5->N6 N7 7. Trajectory Analysis (MM/PBSA, RMSD, RMSF) N6->N7

Step-by-step molecular dynamics workflow for validating DPPAA stability in the COX-2 active site.

Step-by-Step Methodology

1. System Preparation & Quantum Mechanical Parameterization

  • Action: Extract the COX-2 crystal structure (e.g., PDB ID: 3LN1). Optimize the DPPAA ligand geometry using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level before generating topologies via CGenFF.

  • Causality: Empirical force fields often underestimate the partial charges of highly conjugated systems like the diphenyl-pyrazole core. Quantum mechanical optimization ensures accurate electrostatic mapping, which is critical for calculating ΔGelec​ .

2. Solvation and Neutralization

  • Action: Center the complex in a dodecahedron box with a 1.0 nm solute-box distance. Solvate using the TIP3P water model and neutralize with 0.15 M NaCl to mimic physiological ionic strength.

  • Validation Checkpoint: Verify that the net charge of the system is exactly 0.00. Unneutralized systems will cause the Particle Mesh Ewald (PME) electrostatics to diverge, invalidating the simulation.

3. Energy Minimization

  • Action: Run a Steepest Descent minimization for 50,000 steps.

  • Causality: Removes steric clashes generated during the manual docking or solvation phases.

  • Validation Checkpoint: The maximum force ( Fmax​ ) must drop below 1000 kJ/mol/nm. If it does not, the ligand is likely clashing with the protein backbone and must be re-docked.

4. Two-Phase Equilibration (NVT & NPT)

  • Action: Apply position restraints (1000 kJ/mol/nm²) to heavy atoms. Run 100 ps of NVT (constant Volume/Temperature) using a Berendsen thermostat at 300K, followed by 100 ps of NPT (constant Pressure/Temperature) using a Parrinello-Rahman barostat at 1 bar.

  • Causality: Heating the system before pressurizing it prevents the solvent box from collapsing violently, which would artificially denature the protein's tertiary structure.

5. Production Run & Trajectory Analysis

  • Action: Remove all restraints and run a 100 ns production simulation using a 2 fs time step (LINCS algorithm to constrain H-bonds). Calculate MM/PBSA using the gmx_MMPBSA tool over the final 20 ns of the trajectory.

  • Validation Checkpoint: Monitor the Ligand RMSD. If the RMSD fluctuates by >0.2 nm after the 50 ns mark, the ligand has not reached a stable binding pose, and the simulation must be extended to 200 ns to ensure convergence.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid

This document provides essential procedural guidance for the safe and compliant disposal of 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid. As a compound synthesized for research and development, it lacks extensive public...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid. As a compound synthesized for research and development, it lacks extensive public hazard data. Therefore, a cautious approach, grounded in the known properties of its constituent chemical groups—pyrazole and acrylic acid—is imperative. This guide is designed to empower researchers, scientists, and drug development professionals to manage this chemical waste stream responsibly, ensuring personnel safety and environmental protection.

Part 1: Hazard Assessment and Characterization

The disposal protocol for any chemical is fundamentally dictated by its hazard profile. In the absence of a specific Safety Data Sheet (SDS) for 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid, we must infer its potential hazards from its structural moieties.

  • The Pyrazole Core: Pyrazole and its derivatives are heterocyclic aromatic compounds containing nitrogen. Compounds in this class are often biologically active and should be handled as potential irritants and toxins. Analogous pyrazole derivatives are known to cause skin and serious eye irritation, with some being harmful if swallowed or in contact with skin.[1][2][3][4]

  • The Acrylic Acid Moiety: Acrylic acid is a well-characterized hazardous substance. It is corrosive, causing severe skin burns and eye damage, and is classified as harmful if swallowed or inhaled.[5][6] Furthermore, it is recognized as being very toxic to aquatic life, making its release into the environment a significant concern.[5]

Table 1: Summary of Inferred Hazards and Disposal Considerations
FeatureInferred Hazard from Parent MoietiesDisposal Implication
Physical State SolidCollect as solid chemical waste.
Toxicity Harmful if swallowed, inhaled, or in contact with skin.[3][5]Must be handled with appropriate PPE and disposed of as hazardous waste.
Irritation/Corrosion Potential for severe skin, eye, and respiratory irritation.[1][4][5]Avoid generating dust. Handle within a chemical fume hood.
Environmental Likely toxic to aquatic life.[5]Absolutely no drain disposal. Prevent any release to the environment.[8][9]
Reactivity Avoid strong bases, oxidizing agents, and polymerization initiators.[10]Segregate from incompatible materials during storage and waste accumulation.

Part 2: Core Disposal Workflow: A Step-by-Step Protocol

This section provides a direct, procedural workflow for the safe handling and disposal of 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid from the point of generation to its final removal.

Step 1: Ensure Proper Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, it is mandatory to wear appropriate PPE.

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard, fully-buttoned laboratory coat.

  • Work Area: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]

Step 2: Waste Classification and Segregation

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[7][8]

  • Classification: Designate all waste containing 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid (solid, solutions, and contaminated materials) as Hazardous Chemical Waste .

  • Segregation: Ensure the waste container for this compound is kept separate from:

    • Strong Bases

    • Strong Oxidizing Agents

    • Peroxides and other polymerization initiators[10]

Step 3: Containerization and Labeling

The integrity and clear communication of the waste container's contents are paramount for safety and compliance.

  • Container Selection: Use a chemically compatible, sealable container. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[7][10] The container must be free from damage or deterioration.[7]

  • Labeling: Before any waste is added, affix a Hazardous Waste label.[11] The label must include, at a minimum:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: "3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid"

    • The date waste was first added (accumulation start date).

    • An indication of the primary hazards (e.g., "Toxic," "Irritant").

cluster_0 Waste Generation & Containment cluster_1 Storage & Disposal Waste Generate Waste (Solid or Solution) Select Select Compatible Container (HDPE) Waste->Select Label Affix 'Hazardous Waste' Label with Full Chemical Name Select->Label Add Add Waste to Labeled Container Label->Add Seal Securely Seal Container Add->Seal Store Store in Designated Hazardous Waste Area Seal->Store Transfer to Storage Inspect Weekly Inspections (Check for leaks, label integrity) Store->Inspect Request Submit Collection Request to EHS Office Store->Request Disposal Professional Disposal by Licensed Vendor Request->Disposal

Caption: Waste Containment and Disposal Workflow.

Step 4: On-Site Accumulation and Storage

Regulatory bodies like the EPA strictly govern the on-site storage of hazardous waste.[7]

  • Location: Store the sealed waste container in a designated hazardous waste accumulation area. This area must be secure, well-ventilated, and away from general laboratory traffic.[1]

  • Time Limits: Be aware of regulatory time limits for waste accumulation. For academic labs, this can be as long as six to twelve months, but you must arrange for disposal before this limit is reached.[7][12]

  • Inspections: Perform and document weekly inspections of the storage area to check for container integrity and leaks.[7]

Step 5: Arranging for Final Disposal

Laboratory personnel are prohibited from treating or disposing of hazardous waste themselves.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or equivalent department.

  • Provide Information: Provide them with the full chemical name and any available safety information to ensure it is included in the next scheduled hazardous waste pickup.

  • Documentation: Complete any required waste collection or manifest forms provided by your EHS office.

Part 3: Protocols for Specific Scenarios

Protocol 1: Small Spill Cleanup

In the event of a small spill (that can be cleaned up in under 10 minutes by trained personnel):

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Don PPE: Ensure you are wearing the full PPE described in Part 2, Step 1.

  • Contain: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels alone.

  • Collect: Carefully sweep or scoop the absorbent material and place it into a sealable container.

  • Dispose: Label the container as "Hazardous Waste: Debris contaminated with 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid" and manage it according to the core workflow.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), collecting the wipe as hazardous waste.

Spill Spill Occurs Alert Alert Personnel & Secure Area Spill->Alert PPE Don Full PPE Alert->PPE Contain Cover with Inert Absorbent Material PPE->Contain Collect Collect Contaminated Absorbent Contain->Collect Dispose Containerize & Label as Hazardous Waste Collect->Dispose Decon Decontaminate Spill Area Dispose->Decon

Caption: Emergency Protocol for Small Spills.

Protocol 2: Empty Container Disposal

An "empty" container that held this compound is still considered hazardous waste until properly decontaminated.[13]

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: Crucially, each rinse must be collected and disposed of as liquid hazardous waste.[9][13] This rinsate should be placed in a designated, labeled container for hazardous liquid waste. Do not pour the rinsate down the drain.

  • Deface Label: Completely remove or deface the original chemical label on the now-clean container.[11][13]

  • Final Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of in the appropriate regular trash (e.g., glass or plastic recycling bin).[11][13]

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Benchchem. (2025). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available at: [Link]

  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • US Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Benchchem. Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • INCHEM. (1997). Acrylic acid (HSG 104, 1997).
  • Tasnee. (2020, January 13). SAFETY DATA SHEET GLACIAL ACRYLIC ACID.
  • Washington State University Environmental Health & Safety. Acrylic Acid.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET - 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.
  • Fisher Scientific. (2010, November 16). SAFETY DATA SHEET - 3(5)-Phenyl-1H-pyrazole.
  • AK Scientific, Inc. Safety Data Sheet - 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid.
  • Redox. (2021, August 18). Safety Data Sheet Acrylic Acid.
  • ChemicalBook. (2026, January 17). Acrylic acid - Safety Data Sheet.

Sources

Handling

Personal protective equipment for handling 3-(1,3-Diphenyl-1h-pyrazol-4-yl)-acrylic acid

As drug development accelerates, researchers are increasingly working with highly functionalized, biologically active intermediates. 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid (CAS: 519137-38-3) is a prime example.

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development accelerates, researchers are increasingly working with highly functionalized, biologically active intermediates. 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid (CAS: 519137-38-3) is a prime example. The pyrazole ring is a privileged pharmacophore[1], frequently exhibiting potent kinase inhibition (e.g., CDK2, PIM-1) and antiproliferative properties[2]. When coupled with an acrylic acid moiety, the molecule gains electrophilic reactivity, often utilized in decarboxylative cycloadditions[3].

Because of this dual nature, this compound must not be treated as a generic organic acid. It is a highly active pharmaceutical precursor. Accidental inhalation of its dust or dermal exposure to its solvated form can lead to unintended cytotoxicity and severe sensitization. This guide provides the authoritative, step-by-step logistical and safety protocols required to handle this compound safely in a modern research environment.

Physicochemical Profile & Hazard Causality

To implement effective safety measures, we must first understand the causality behind the compound's hazards. Every piece of Personal Protective Equipment (PPE) and engineering control is dictated by the molecule's specific physicochemical properties.

Table 1: Hazard Profile and Operational Implications

Property / HazardValue / ClassificationOperational Implication
Identifiers CAS: 519137-38-3 (also 73221-47-3)[4]Ensure correct SDS mapping and inventory tracking across laboratory databases.
Molecular Formula C18H14N2O2High lipophilicity (due to 1,3-diphenyl substitution); readily crosses lipid bilayers if solvated.
Physical State Solid (Powder/Crystalline)High risk of aerosolization during transfer. Requires strict inhalation barriers[5].
Reactivity Michael Acceptor (Acrylic moiety)Potential skin sensitizer; capable of forming covalent bonds with biological nucleophiles.
Biological Activity Kinase Inhibitor PrecursorAccidental systemic exposure may cause unintended cell cycle arrest or cytotoxicity[2].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling biologically active pyrazole derivatives. The following matrix outlines the required gear and the mechanistic justification for each choice.

Table 2: PPE Specifications and Justifications

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile gloves (≥ 0.11 mm thickness). Double-glove when handling in DMSO.Nitrile provides a robust barrier against fine powders. However, solvents like DMSO rapidly permeate the skin and carry lipophilic pyrazoles[2] with them. Double-gloving provides a critical fail-safe during solubilization.
Eye Protection Tight-fitting chemical safety goggles (EN 166 / NIOSH approved).The acrylic acid functional group is a severe ocular irritant[5]. Standard safety glasses lack orbital seals and cannot protect against aerosolized dust.
Respiratory N95/P100 particulate respirator OR mandatory handling within a Class II Biosafety Cabinet (BSC).Prevents inhalation of biologically active dust particles that could trigger respiratory sensitization or unintended systemic kinase inhibition[2].
Body Protection Flame-resistant, anti-static lab coat with knit cuffs.Prevents electrostatic discharge from igniting airborne dust[5] and eliminates exposed skin at the wrists during fume hood operations.

Operational Workflows & Self-Validating Protocols

Protocol A: Safe Weighing and Solubilization

The transition from a dry powder to a solvated API (e.g., in DMSO or DMF) represents the highest risk phase of handling. Once in solution, the dermal penetration hazard increases exponentially.

  • Step 1: System Verification. Before opening the compound vial, activate the Local Exhaust Ventilation (LEV) or Biosafety Cabinet (BSC).

    • Validation Step: Hold a delicate tissue (e.g., Kimwipe) near the sash opening; it must be visibly pulled inward, confirming negative pressure and adequate airflow.

  • Step 2: Anti-Static Preparation. Wipe down the interior of the balance with an anti-static brush. Pyrazole powders can carry static charges, causing them to "jump" and aerosolize when the vial is opened.

  • Step 3: Enclosed Weighing. Tare an anti-static weighing boat. Using a micro-spatula, transfer the required mass of 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid slowly to avoid dust generation.

  • Step 4: In-Hood Solubilization. If preparing a stock solution for in vitro assays, add the solvent (e.g., DMSO) directly to the weighing boat or a sealed vial inside the hood. Never transport dry, unsealed powder across the laboratory.

  • Step 5: Decontamination. Submerge the used spatula in a beaker of ethanol or acetone inside the hood to dissolve residual compound, followed by a standard soap and water wash.

Protocol B: Emergency Spill Response and Disposal

In the event of a powder spill outside of primary containment:

  • Step 1: Containment. Immediately evacuate personnel from the immediate vicinity to prevent tracking the powder. Do not dry-sweep, as this will aerosolize the biologically active dust[5].

  • Step 2: Wet Suppression. Gently cover the spilled powder with absorbent paper towels lightly dampened with water or a mild alkaline solution (to neutralize the acrylic acid moiety).

  • Step 3: Collection. Use non-sparking tools[5] to scoop the dampened material into a rigid, sealable hazardous waste container.

  • Step 4: Surface Decontamination. Wash the spill area with a mild soap and water solution, followed by an ethanol wipe to ensure all lipophilic residue is removed.

  • Step 5: Disposal Routing. Label the container clearly. Depending on whether downstream synthesis involved halogens, route the waste to a licensed contractor for high-temperature incineration as either Halogenated or Non-Halogenated Organic Waste.

Operational Workflow Visualization

The following diagram maps the critical path for handling this compound, highlighting the high-risk solubilization phase where the hazard profile shifts from inhalation to severe dermal penetration.

Workflow Storage 1. Desiccated Storage (Cool, Dry, Dark) PPE 2. Don Advanced PPE (Nitrile, Goggles, Respirator) Storage->PPE Weighing 3. Enclosed Weighing (LEV / Biosafety Cabinet) PPE->Weighing Solubilization 4. Solubilization (DMSO) *Critical Dermal Risk* Weighing->Solubilization Assay 5. In Vitro Assay / Synthesis (Closed System) Solubilization->Assay Disposal 6. Hazardous Waste Disposal (Incineration) Assay->Disposal

End-to-end operational workflow for handling biologically active pyrazole derivatives.

References

  • NextSDS. "3-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)-ACRYLIC ACID — Chemical Substance Information." nextsds.com. 4

  • National Institutes of Health (PMC). "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." nih.gov. 2

  • ResearchGate. "Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives." researchgate.net. 3

  • MDPI. "Anti-Trypanosoma cruzi Potential of New Pyrazole-Imidazoline Derivatives." mdpi.com. 1

  • Echemi. "1,3,5-Triphenyl-2-pyrazoline Safety Data Sheets." echemi.com. 5

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-Diphenyl-1h-pyrazol-4-yl)-acrylic acid
Reactant of Route 2
Reactant of Route 2
3-(1,3-Diphenyl-1h-pyrazol-4-yl)-acrylic acid
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